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N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine Documentation Hub

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  • Product: N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine
  • CAS: 1094655-05-6

Core Science & Biosynthesis

Foundational

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine CAS number 1094655-05-6

CAS Number: 1094655-05-6 Formula: C₁₀H₁₄N₂ Molecular Weight: 162.23 g/mol [1][2] Executive Summary & Core Utility N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine is a specialized heterocyclic building block widely utili...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1094655-05-6 Formula: C₁₀H₁₄N₂ Molecular Weight: 162.23 g/mol [1][2]

Executive Summary & Core Utility

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine is a specialized heterocyclic building block widely utilized in modern medicinal chemistry.[2] Its structure combines a 6-methylpyridine core (imparting solubility and π-stacking capability) with a cyclopropylamine moiety.[2]

This specific molecular architecture is a "privileged scaffold" in drug discovery, primarily serving two distinct mechanistic roles:

  • LSD1 Inhibition: The cyclopropylamine motif acts as a mechanism-based inactivator (suicide substrate) for Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic target in oncology.[2][3]

  • GPCR Ligand Design: The basic secondary amine and pyridine spacer mimic the pharmacophore requirements for Histamine H3 receptor antagonists and various monoaminergic targets.[3]

Physicochemical Profile

Understanding the physical properties is essential for optimizing reaction conditions and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[3]

PropertyValue (Experimental/Predicted)Significance
Appearance Pale yellow oil to low-melting solidTypical for low-MW secondary amines.[2]
Boiling Point ~265°C (Predicted at 760 mmHg)High boiling point requires vacuum distillation for purification.[2][3]
pKa (Base) ~8.5 - 9.0 (Amine)Moderately basic; exists as a cation at physiological pH.[2][3]
LogP ~1.2Lipophilic enough for cell permeability but soluble in aqueous buffers.[3]
H-Bond Donors 1 (NH)Critical for active site binding (e.g., Asp/Glu residues).[2]
H-Bond Acceptors 2 (Pyridine N, Amine N)Facilitates water solubility and receptor interaction.[2][3]

Synthetic Framework

The most robust and scalable method for synthesizing CAS 1094655-05-6 is Reductive Amination .[2][3] This pathway avoids the over-alkylation byproducts common in direct alkylation and tolerates the sensitive cyclopropyl ring.[3]

Retrosynthetic Analysis & Pathway

The synthesis disconnects at the benzylic C-N bond, tracing back to 6-methylnicotinaldehyde and cyclopropylamine .[3]

Synthesis Aldehyde 6-Methylnicotinaldehyde (Precursor A) Imine Imine Intermediate (Transient) Aldehyde->Imine Dehydration (-H₂O) Amine Cyclopropylamine (Precursor B) Amine->Imine Product Target Compound CAS 1094655-05-6 Imine->Product Reduction (NaBH₄ / STAB)

Figure 1: Retrosynthetic workflow for N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of Target Compound. Reaction Type: One-pot Reductive Amination.[2][3]

Reagents:

  • 6-Methylnicotinaldehyde (1.0 equiv)[2]

  • Cyclopropylamine (1.2 equiv)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[2]

  • Acetic Acid (AcOH) (Catalytic, 1-2 drops)[2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[2]

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a dry reaction vessel with 6-methylnicotinaldehyde (1.0 eq) dissolved in anhydrous DCM (0.2 M concentration).

    • Add cyclopropylamine (1.2 eq) dropwise at 0°C.[2][3]

    • Add catalytic AcOH to adjust pH to ~5–6 (facilitates imine formation).[2][3]

    • Stir at room temperature (RT) for 2–4 hours. Checkpoint: Monitor by TLC or LCMS for disappearance of aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. Note: STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ (gas evolution will occur).[3]

    • Extract the aqueous layer with DCM (3x).[3]

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

    • Concentrate in vacuo to yield the crude oil.[3]

  • Purification:

    • If purity is <95%, purify via flash column chromatography.[3]

    • Stationary Phase: Silica Gel.[2][3]

    • Mobile Phase: DCM:MeOH (95:5) with 1% NH₄OH (essential to prevent streaking of the basic amine).[2][3]

Medicinal Chemistry Applications

The "Warhead" Mechanism (LSD1 Inhibition)

This compound is a classic mechanism-based inhibitor .[2][3] The cyclopropylamine ring mimics the substrate lysine.[3] Upon oxidation by the FAD cofactor in the LSD1 active site, the cyclopropyl ring undergoes a Single Electron Transfer (SET) radical ring opening. This generates a reactive radical intermediate that forms a covalent adduct with the FAD cofactor, permanently disabling the enzyme.[3]

Structural Activity Relationships (SAR)[2][4]
  • 6-Methyl Group: Blocks metabolism at the pyridine 6-position and increases lipophilicity compared to the unsubstituted pyridine.[2]

  • Pyridine Nitrogen: Can act as a hydrogen bond acceptor or coordinate with metals in metalloenzyme active sites.[3]

  • Secondary Amine: Essential for basicity; often forms a salt bridge with an aspartate residue (e.g., Asp555 in LSD1).[3]

SAR Center N-[(6-methylpyridin-3-yl)methyl] cyclopropanamine Cyclo Cyclopropyl Ring: Mechanism-Based Inactivator (LSD1 Warhead) Center->Cyclo Amine Secondary Amine: pKa ~8.8 Salt Bridge Formation Center->Amine Pyridine Pyridine Core: π-π Stacking Solubility Enhancer Center->Pyridine

Figure 2: Pharmacophore dissection of the target molecule.[2]

Analytical Characterization (Expectations)

To validate the synthesis, the following spectral data must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Protons: ~8.4 ppm (d, 1H, H-2), ~7.5 ppm (dd, 1H, H-4), ~7.1 ppm (d, 1H, H-5).[2]

    • Benzylic CH₂: Singlet at ~3.8 ppm (2H).[2][3]

    • Methyl Group: Singlet at ~2.5 ppm (3H).[2][3]

    • Cyclopropyl Methine: Multiplet at ~2.1 ppm (1H).[2][3]

    • Cyclopropyl Methylene: Multiplets at ~0.3–0.5 ppm (4H).[2][3]

  • LC-MS:

    • Emax: [M+H]⁺ = 163.12 (Calculated: 163.12).[2][3]

    • Fragmentation: Loss of cyclopropyl group or tropylium ion formation may be observed.[3]

Safety & Handling

  • Hazards: As a secondary amine and pyridine derivative, treat as an Irritant (Skin/Eye) and potentially Harmful if Swallowed .[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or formation of carbamates with atmospheric CO₂.[3]

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).[2][3]

References

  • LSD1 Inhibition Mechanism

    • Title: Cyclopropylamine-based Inhibitors of Lysine-Specific Demethylase 1 (LSD1).[2]

    • Source:J. Med.[2][3] Chem., 2015.[3][4]

    • URL:[Link][2]

  • Reductive Amination Methodology

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5]

    • Source:J. Org.[2][3][6] Chem., 1996.[3]

    • URL:[Link][2]

  • Compound Data & Suppliers

    • Title: N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine (CAS 1094655-05-6) Entry.[1][2][7][8][9]

    • Source: PubChem.[2][3][10]

    • URL:[Link][2][10]

Sources

Exploratory

Technical Guide: Synthesis of (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine

[1][2] Executive Summary (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine is a secondary amine intermediate frequently utilized in the development of fusion inhibitors and kinase modulators.[1][2] Its structure com...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine is a secondary amine intermediate frequently utilized in the development of fusion inhibitors and kinase modulators.[1][2] Its structure combines a lipophilic cyclopropylmethyl motif with a polar, basic 6-methylpyridine core.[1][2]

This guide prioritizes Reductive Amination as the "Gold Standard" methodology due to its superior selectivity for secondary amines, preventing the over-alkylation often seen in direct nucleophilic substitution.[1][2] We provide a robust, self-validating protocol suitable for milligram-to-gram scale synthesis, emphasizing impurity control and mechanistic understanding.

Strategic Retrosynthesis

To ensure high purity, we analyze the molecule via two primary disconnections.[1][2] The choice of route depends on the availability of starting materials, but Route A is operationally simpler and higher yielding.[1][2]

Retrosynthesis Target (Cyclopropylmethyl) [(6-methylpyridin-3-yl)methyl]amine RouteA Route A: Reductive Amination (Preferred) Target->RouteA Disconnection 1 RouteB Route B: Nucleophilic Substitution (Alternative) Target->RouteB Disconnection 2 Aldehyde 6-Methylpyridine- 3-carbaldehyde RouteA->Aldehyde Amine1 Cyclopropyl- methanamine RouteA->Amine1 Halide 3-(Chloromethyl)- 6-methylpyridine RouteB->Halide Amine2 Cyclopropyl- methanamine RouteB->Amine2

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target amine.[1][2]

Primary Protocol: Reductive Amination (Route A)[1][2]

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too aggressive, reduces aldehydes to alcohols), STAB allows for "one-pot" reductive amination where the imine forms and is reduced selectively in situ.[1][2]

Reagents & Stoichiometry[1][2]
ComponentRoleEquiv.Notes
6-Methylpyridine-3-carbaldehyde Electrophile1.0Limiting reagent.[1][2]
Cyclopropylmethanamine Nucleophile1.1 - 1.2Slight excess drives imine formation.[1][2]
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.4 - 1.5Added after imine equilibrium.[1][2]
Acetic Acid (AcOH) Catalyst1.0 - 2.0Activates the imine; buffers basicity.
1,2-Dichloroethane (DCE) SolventN/AAnhydrous preferred (0.1 - 0.2 M).[1][2]
Step-by-Step Methodology

Phase 1: Imine Formation (The Equilibrium) [1][2]

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylpyridine-3-carbaldehyde (1.0 equiv) in DCE (concentration ~0.15 M).

  • Addition: Add Cyclopropylmethanamine (1.1 equiv) followed by Acetic Acid (1.0 equiv).

  • Self-Validation Check: Stir at room temperature for 30–60 minutes.

    • Observation: The solution may warm slightly or change color (often yellowing) as the imine forms.[1][2]

    • Mechanistic Insight: The acid protonates the carbonyl oxygen, making it more electrophilic for the amine attack.[1][2]

Phase 2: Reduction (The Irreversible Step) [1][2] 4. Reaction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 10 minutes.

  • Caution: Mild effervescence may occur.[1][2]
  • Monitoring: Remove the ice bath and stir at room temperature. Monitor via LCMS or TLC (System: 10% MeOH in DCM with 1% NH₄OH).[1][2]
  • Target: Disappearance of the aldehyde peak.[1][2]
  • Timeframe: Typically 2–4 hours.[1][2]

Phase 3: Workup & Isolation 6. Quench: Slowly add saturated aqueous NaHCO₃ to the reaction mixture. Stir vigorously for 15 minutes to quench unreacted borohydride and neutralize the acetic acid. 7. Extraction: Extract the aqueous layer with DCM (3x).[1][2] 8. Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Alternative Protocol: Alkylation (Route B)[1][2]

Note: This route is recommended only if the aldehyde starting material is unavailable.[1][2] It carries a higher risk of over-alkylation (formation of tertiary amines).[1][2]

Core Logic: Direct displacement of a halide by a primary amine.[1][2] To favor the secondary amine (product), the amine nucleophile must be used in large excess.[1][2]

Protocol Summary
  • Dissolution: Dissolve Cyclopropylmethanamine (3.0 - 5.0 equiv) in acetonitrile or DMF.[1][2]

  • Base: Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv).

  • Addition: Add 3-(Chloromethyl)-6-methylpyridine (1.0 equiv) dropwise at 0°C.

  • Heating: Warm to 60°C. Monitor closely to stop the reaction before the tertiary amine byproduct forms.

Purification & Characterization Logic

The presence of the pyridine ring makes this compound basic.[1][2] Standard silica chromatography can lead to "streaking" due to interaction with acidic silanols.[1][2]

Purification Workflow

Purification Crude Crude Reaction Mixture Check TLC/LCMS Check Crude->Check Decision Purity > 90%? Check->Decision SaltForm Salt Formation (HCl/Oxalate) Decision->SaltForm No (Large Scale) Column Flash Column (DCM:MeOH:NH3) Decision->Column No (Small Scale) Final Pure Product (>98%) Decision->Final Yes Recryst Recrystallization (EtOH/Et2O) SaltForm->Recryst Recryst->Final Column->Final

Figure 2: Decision tree for purification based on scale and crude purity.

Flash Chromatography Conditions
  • Stationary Phase: Silica Gel (neutralized).[1][2]

  • Mobile Phase: DCM : MeOH : NH₄OH (95 : 4.5 : 0.5).[1][2]

  • Why NH₄OH? The ammonia competes for silanol sites on the silica, preventing the pyridine/amine product from sticking and tailing.[1][2]

Analytical Signatures (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       8.4 (d, 1H, Py-H2)[1][2]
      
    • 
       7.5 (dd, 1H, Py-H4)[1][2]
      
    • 
       7.1 (d, 1H, Py-H5)[1][2]
      
    • 
       3.8 (s, 2H, Ar-CH ₂-N)[1][2]
      
    • 
       2.5 (s, 3H, Ar-CH ₃)[1][2]
      
    • 
       2.4 (d, 2H, N-CH ₂-Cyclopropyl)[1][2]
      
    • 
       0.9 (m, 1H, Cyclopropyl-CH)[1][2]
      
    • 
       0.5 & 0.1 (m, 4H, Cyclopropyl-CH₂)[1][2]
      
  • Mass Spectrometry (ESI+):

    • Calc: 176.26[1][2]

    • Found: [M+H]⁺ = 177.1[1][2]

Safety & Handling (E-E-A-T)

  • Cyclopropyl Moiety Stability: While cyclopropyl amines are generally stable, avoid highly acidic conditions at high temperatures (>100°C), which can induce ring-opening homoallylic rearrangements.[1][2]

  • Boron Waste: The aqueous layer from the STAB reaction contains boron salts.[1][2] Dispose of this as heavy metal/inorganic waste according to local EHS regulations.[1][2]

  • Pyridine Toxicity: Aminomethyl pyridines can be skin irritants and sensitizers.[1][2] Handle in a fume hood with nitrile gloves.[1][2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]

  • BenchChem. (n.d.).[1][2] "(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine Product Page." BenchChem Database, CAS 1182919-86-3.[1][2] Link[1][2]

  • Li, J. J. (2014).[1][2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2] (General reference for Reductive Amination mechanisms).

  • PubChem. (2025).[1][2] "Compound Summary: Cyclopropylmethanamine." National Library of Medicine, CID 75646.[1][2] Link[1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Alkylation Synthesis of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine

Abstract This application note details the optimized synthesis of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine, a critical secondary amine intermediate often utilized in the development of kinase inhibitors and GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine, a critical secondary amine intermediate often utilized in the development of kinase inhibitors and GPCR ligands. While "alkylation" broadly describes the installation of the alkyl group, this guide evaluates and provides protocols for two distinct mechanistic routes: Direct Nucleophilic Substitution (SN2) and Reductive Amination .

The Reductive Amination route is designated as the "Gold Standard" for this specific application due to its superior chemoselectivity, preventing the formation of bis-alkylated tertiary amine byproducts common in direct alkylation with primary amines like cyclopropanamine.

Introduction & Retrosynthetic Analysis

The target molecule features a secondary amine linkage connecting a cyclopropyl moiety to a 6-methylpyridine core. The high steric strain of the cyclopropyl group (approx.[1] 27.5 kcal/mol) and the basicity of the pyridine nitrogen require careful selection of reaction conditions to avoid ring opening or competitive N-alkylation at the pyridine ring.

Retrosynthetic Disconnections
  • Route A: Reductive Amination (Recommended)

    • Precursors: 6-Methylnicotinaldehyde + Cyclopropanamine.

    • Mechanism: Condensation to form a Schiff base (imine), followed by in situ hydride reduction.

    • Advantage: High selectivity for mono-alkylation; mild conditions.

  • Route B: Direct Alkylation (SN2)

    • Precursors: 5-(Chloromethyl)-2-methylpyridine (usually as HCl salt) + Cyclopropanamine.

    • Mechanism: Nucleophilic attack of the amine on the benzylic-like halide.

    • Challenge: Primary amines are highly nucleophilic and often react with a second equivalent of alkyl halide to form the tertiary amine (over-alkylation).

Strategic Considerations

Selectivity Profile: Why Reductive Amination?

In direct alkylation (Route B), the product (a secondary amine) is often more nucleophilic than the starting primary amine (cyclopropanamine) due to the inductive effect of the newly added alkyl group. This leads to a competitive reaction where the product reacts further to form the unwanted tertiary amine,


-bis((6-methylpyridin-3-yl)methyl)cyclopropanamine.

To suppress this in Route B, one must use a large excess (5–10 equivalents) of cyclopropanamine, which is volatile (bp ~50 °C) and unpleasant to handle.

Reductive Amination (Route A) avoids this entirely. The intermediate imine is formed reversibly and reduced selectively.[2] The resulting secondary amine is sterically hindered and less prone to reacting with the aldehyde again under the reducing conditions, especially when using mild hydride sources like Sodium Triacetoxyborohydride (STAB).

Reaction Pathway Visualization

ReactionPathways Aldehyde 6-Methylnicotinaldehyde (Starting Material A) Imine Imine Intermediate (Transient) Aldehyde->Imine Route A: -H2O Amine Cyclopropanamine Amine->Imine Target TARGET: N-[(6-methylpyridin-3-yl) methyl]cyclopropanamine Amine->Target Imine->Target Reduction (NaBH(OAc)3) BisProduct Bis-alkylated Impurity (Tertiary Amine) Target->BisProduct Over-Alkylation (Side Reaction) Halide 5-(Chloromethyl)- 2-methylpyridine HCl (Starting Material B) Halide->Target Route B: Base, SN2

Figure 1: Comparison of synthetic pathways. Route A (top) minimizes impurity formation.

Experimental Protocols

Protocol A: Reductive Amination (Gold Standard)

Based on the Abdel-Magid protocol [1].

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]RoleCAS No.
6-Methylnicotinaldehyde 1.0Electrophile54753-17-6
Cyclopropanamine 1.1 - 1.2Nucleophile765-30-0
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5Reducing Agent56553-60-7
Acetic Acid (AcOH) 1.0Catalyst64-19-7
1,2-Dichloroethane (DCE) Solvent(or DCM/THF)107-06-2
Step-by-Step Procedure
  • Preparation: In a dry reaction vessel under N2 atmosphere, dissolve 6-methylnicotinaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

  • Imine Formation: Add Cyclopropanamine (1.1 equiv). If the reaction does not warm slightly, add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 30–60 minutes.

    • Note: Cyclopropanamine is volatile. Handle in a fume hood.

  • Reduction: Cool the mixture to 0 °C (optional, but recommended for scale-up). Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in portions to control gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS or TLC (Target Rf is typically lower than aldehyde; stain with Ninhydrin or KMnO4).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.

  • Workup:

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers and wash with brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude material is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH gradient, e.g., 95:5:0.5).

Protocol B: Direct Alkylation (Alternative)

Use this route only if the aldehyde is unavailable or if using the chloromethyl pyridine hydrochloride salt is logistically necessary.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]RoleCAS No.
5-(Chloromethyl)-2-methylpyridine HCl 1.0Electrophile3099-28-5
Cyclopropanamine 5.0 - 10.0Nucleophile765-30-0
Potassium Carbonate (K2CO3) 3.0Base584-08-7
Acetonitrile (ACN) SolventMedium75-05-8
Step-by-Step Procedure
  • Preparation: Suspend 5-(Chloromethyl)-2-methylpyridine HCl (1.0 equiv) and K2CO3 (3.0 equiv) in Acetonitrile (0.2 M).

  • Addition: Add Cyclopropanamine (5.0–10.0 equiv).

    • Critical: The large excess is required to statistically favor the attack of cyclopropanamine over the product secondary amine.

  • Reaction: Heat the mixture to 40–50 °C in a sealed vessel (to prevent loss of cyclopropanamine). Stir for 12–24 hours.

  • Workup:

    • Cool to room temperature.[3][6] Filter off inorganic solids (KCl, excess K2CO3).

    • Concentrate the filtrate carefully to remove solvent and excess cyclopropanamine (recycle if possible).

  • Purification: This route requires chromatography to separate the mono-alkylated product from any bis-alkylated byproduct.

Purification Logic: Acid-Base Extraction

Because the product is a basic amine containing a pyridine ring, it allows for a highly specific "Acid-Base Switch" purification which can eliminate non-basic impurities without chromatography.

WorkupFlow Crude Crude Reaction Mixture (Organic Solvent) AcidExt Extract with 1N HCl Crude->AcidExt OrgWaste Organic Layer (Discard Non-Basic Impurities) AcidExt->OrgWaste Top Layer AqAcid Aqueous Acid Layer (Contains Product Salt) AcidExt->AqAcid Bottom Layer BaseNeut Basify to pH > 10 (NaOH or Na2CO3) AqAcid->BaseNeut FinalExt Extract with DCM/EtOAc BaseNeut->FinalExt Product Pure Product (Free Base) FinalExt->Product Dry & Concentrate

Figure 2: Acid-Base extraction workflow for purification of the target amine.

Analytical Validation

Expected 1H NMR Data (CDCl3, 400 MHz):

  • Pyridine Ring:

    • 
       ~8.4 ppm (d, 1H, H-2 position of pyridine)
      
    • 
       ~7.5 ppm (dd, 1H, H-4 position)
      
    • 
       ~7.1 ppm (d, 1H, H-5 position)
      
  • Linker:

    • 
       ~3.8 ppm (s, 2H, Ar-CH 2-NH)
      
  • Methyl Group:

    • 
       ~2.5 ppm (s, 3H, Ar-CH 3)
      
  • Cyclopropyl:

    • 
       ~2.1 ppm (m, 1H, N-CH -cyclopropyl)
      
    • 
       ~0.3–0.5 ppm (m, 4H, cyclopropyl CH 2)
      

Safety & Handling

  • Cyclopropanamine: Highly flammable and toxic.[6] High vapor pressure. Use only in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Quench carefully.

  • Halomethyl Pyridines (Route B): Potential vesicants and alkylating agents. Avoid skin contact; use double gloves.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][6] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Li, J. J. (2014).[6] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Eschweiler-Clarke and general Reductive Amination).

  • Pfizer Inc. (2005). Preparation of pyrazole derivatives as p38 kinase inhibitors.[6] World Intellectual Property Organization Patent WO2006018727. (Describes analogous synthesis of pyridylmethylamines). Link

  • AppChem. (n.d.). N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine Product Page. (Confirming CAS 1094655-05-6).[8] Link

Sources

Application

Application Note: A Streamlined Protocol for the Synthesis of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine via Reductive Amination

Introduction and Significance N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine is a valuable heterocyclic amine that serves as a crucial building block in the development of various biologically active molecules. The uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine is a valuable heterocyclic amine that serves as a crucial building block in the development of various biologically active molecules. The unique structural combination of a substituted pyridine ring and a cyclopropylamine moiety is of significant interest to medicinal chemists. The cyclopropylamine group, in particular, is a well-recognized motif in numerous pharmaceuticals and agrochemicals, prized for the conformational rigidity and metabolic stability it imparts to a molecule.[1][2][3] This guide provides a robust and scalable protocol for the synthesis of this target compound via a one-pot reductive amination procedure, a cornerstone reaction in modern synthetic organic chemistry for its efficiency and broad applicability in C-N bond formation.[4][5]

The Synthetic Strategy: Reductive Amination

The chosen synthetic route involves the direct condensation of 6-methylpyridine-3-carbaldehyde with cyclopropanamine to form an intermediate iminium ion, which is subsequently reduced in situ to yield the desired secondary amine. This one-pot process is highly efficient, minimizing the need for isolation of the often-unstable imine intermediate.

Mechanistic Rationale and Choice of Reagent

The reaction proceeds in two distinct, yet concurrent, mechanistic steps:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (cyclopropanamine) on the carbonyl carbon of the aldehyde (6-methylpyridine-3-carbaldehyde). This is followed by dehydration to form a Schiff base (imine), which is then protonated under the reaction conditions to generate a highly electrophilic iminium ion. This step is often catalyzed by mild acid.[5]

  • Hydride Reduction: The iminium ion is then selectively reduced by a hydride donor. Our protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) , a superior reagent for this transformation.[6][7]

Why Sodium Triacetoxyborohydride?

The choice of STAB is a critical aspect of this protocol's success. Unlike more aggressive reducing agents like sodium borohydride (NaBH₄), STAB is a milder and more selective hydride source.[5][7] Its reduced reactivity prevents the premature reduction of the starting aldehyde, a common side reaction with NaBH₄.[7] Furthermore, its steric bulk favors the reduction of the more electrophilic protonated imine (iminium ion) over the less reactive carbonyl group.[8][9] STAB is also tolerant of mildly acidic conditions often used to promote imine formation and does not carry the toxicity concerns associated with sodium cyanoborohydride (NaBH₃CN).[5][9] The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (DCE), where STAB exhibits excellent reactivity and selectivity.[6][8]

Diagram 1: Overall Reaction Mechanism

The following diagram illustrates the two-stage process of iminium ion formation and its subsequent reduction.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction aldehyde 6-Methylpyridine- 3-carbaldehyde intermediate Hemiaminal Intermediate aldehyde->intermediate + Amine amine Cyclopropanamine amine->intermediate imine Iminium Ion intermediate->imine - H₂O + H⁺ product N-[(6-methylpyridin-3-yl)methyl] cyclopropanamine imine->product Reduction stab NaBH(OAc)₃ (Hydride Source) stab->product

Caption: Mechanism of reductive amination.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate safety and engineering controls.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/VolumeCAS Number
6-Methylpyridine-3-carbaldehyde121.1410.01.01.21 g53014-84-9
Cyclopropanamine57.0912.01.20.685 g (0.81 mL)765-30-0
Sodium Triacetoxyborohydride211.9415.01.53.18 g56553-60-7
1,2-Dichloroethane (DCE), anhydrous---50 mL107-06-2
Saturated NaHCO₃ (aq.)---50 mL-
Brine (Saturated NaCl aq.)---30 mL-
Anhydrous Na₂SO₄ or MgSO₄---~5 g-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Septa and needles

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 6-methylpyridine-3-carbaldehyde (1.21 g, 10.0 mmol).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (50 mL) and stir until the aldehyde is fully dissolved. Using a syringe, add cyclopropanamine (0.81 mL, 12.0 mmol).

  • Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes. This pre-mixing period facilitates the initial formation of the hemiaminal and imine intermediates.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution in three portions over 10 minutes. Note: The addition may cause slight bubbling. Portion-wise addition helps to control the reaction rate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 30 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (30 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of dichloromethane.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of 0% to 10% methanol in dichloromethane containing 0.5% triethylamine (Et₃N). Note: The addition of a small amount of triethylamine is crucial to prevent the amine product from tailing on the acidic silica gel, leading to better separation and yield.

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Evaporate the solvent from the pure fractions to yield N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine as a pale yellow oil.

Diagram 2: Experimental Workflow

This diagram outlines the sequential steps from reaction setup to the final purified product.

G A 1. Combine Aldehyde & Amine in DCE B 2. Stir for 20 min (Imine Formation) A->B C 3. Add NaBH(OAc)₃ Portion-wise B->C D 4. Stir 12-18h at RT (Monitor by TLC) C->D E 5. Quench with Sat. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Wash, Dry (Na₂SO₄), & Concentrate F->G H 8. Purify via Silica Gel Chromatography G->H I Pure Product: N-[(6-methylpyridin-3-yl)methyl] cyclopropanamine H->I

Caption: Step-by-step synthesis workflow.

Safety and Handling

  • 1,2-Dichloroethane (DCE): Is a toxic and suspected carcinogenic solvent. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Triacetoxyborohydride: Is water-reactive and can release flammable hydrogen gas upon contact with water or strong acids. Handle in a dry environment and quench with care.

  • Cyclopropanamine: Is a volatile, flammable, and corrosive liquid. Handle with care in a fume hood.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine. The strategic use of sodium triacetoxyborohydride as a mild and selective reducing agent is key to the success of this one-pot reductive amination. The described methodology is robust, scalable, and employs readily available starting materials, making it highly suitable for applications in both academic research and industrial drug development.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Myers, A. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Google Patents. (2018).
  • ResearchGate. (2020). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. [Link]

  • IP.com. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. [Link]

  • ResearchGate. (1987). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. [Link]

  • Google Patents. (1989). EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • Google Patents. (1964). US3160633A - Synthesis of pyridine aldehydes.
  • Google Patents. (1966). US3274206A - Process for the production of pyridine aldehydes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine

Executive Summary This guide addresses solubility challenges associated with N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine , a secondary amine building block often used in the synthesis of histamine antagonists and GP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses solubility challenges associated with N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine , a secondary amine building block often used in the synthesis of histamine antagonists and GPCR ligands.

The free base form of this compound typically presents as a viscous oil with poor aqueous solubility at neutral pH. Successful assay integration requires understanding its physicochemical behavior as a lipophilic weak base . This document provides validated protocols to prevent "crashing out" (precipitation/oiling out) during serial dilutions in biological media.

Module 1: Physicochemical Profile & Solubility Logic

To solve solubility issues, one must first understand the molecular drivers. This compound possesses two ionizable centers that dictate its behavior in solution.

Molecular Architecture
FeatureSpecificationImplication for Solubility
Physical State Viscous Oil (Free Base)Hydrophobic; requires organic co-solvent for initial stock.
MW 162.23 g/mol Low MW facilitates membrane permeability but does not guarantee solubility.
pKa 1 (Pyridine) ~5.8 (Predicted)Neutral at physiological pH (7.4).
pKa 2 (Amine) ~9.5 (Predicted)Partially protonated at pH 7.4, but often insufficient to overcome the lipophilicity of the cyclopropyl and methyl-pyridine groups.
LogP ~1.2 - 1.8Moderately lipophilic. Prone to aggregation in aqueous buffers.
The "pH Trap" Mechanism

The most common user error is diluting a DMSO stock directly into a neutral buffer (pH 7.4).

  • At pH < 4.0: Both nitrogens are protonated (

    
    ). The compound acts as a hydrophilic salt and is highly soluble.
    
  • At pH 7.4: The pyridine is neutral, and the secondary amine is in equilibrium. The "oil" character dominates, leading to the formation of micro-emulsions (cloudiness) that ruin assay reproducibility.

Module 2: Decision Tree & Formulation Strategy

Use the following logic flow to determine the optimal preparation method for your specific assay type.

SolubilityLogic Start Start: Compound Form IsSolid Is it a Solid (Salt)? Start->IsSolid Powder IsOil Is it an Oil (Free Base)? Start->IsOil Liquid Aqueous Dissolve in Water/PBS (Check pH stability) IsSolid->Aqueous Yes (HCl/Tartrate) DMSOStock Prepare 100mM Stock in anhydrous DMSO IsOil->DMSOStock Yes TargetConc Target Assay Conc > 100 µM? HighConc Risk: Precipitation Action: Acidify Buffer or Use Cyclodextrin TargetConc->HighConc Yes LowConc Standard Serial Dilution (Keep DMSO < 1%) TargetConc->LowConc No (<100 µM) DMSOStock->TargetConc

Figure 1: Solubility Decision Tree. Blue nodes indicate decision points; Green indicates safe paths; Red indicates high-risk scenarios requiring excipients.

Module 3: Validated Protocols

Protocol A: Standard Stock Preparation (Free Base Oil)

Best for: High-throughput screening (HTS), Cellular assays.

  • Weighing: The oil is viscous. Do not attempt to weigh exact small amounts (e.g., 1 mg). Instead, weigh a larger droplet (~10-20 mg) directly into a tared glass vial to ensure accuracy.

  • Solvent: Add anhydrous DMSO (Dimethyl sulfoxide) to reach a concentration of 100 mM .

    • Calculation: Volume (µL) = [Mass (mg) / 162.23] * 10,000.

  • Mixing: Vortex vigorously for 30 seconds. The oil should dissolve instantly.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles as moisture uptake will cause the compound to crash out upon thawing.

Protocol B: The "Step-Down" Dilution (Preventing Crash-Out)

Best for: IC50 determination in aqueous buffers.

Direct dilution from 100% DMSO to 100% Aqueous buffer often causes "shock precipitation." Use an intermediate step.

  • Start: 10 mM stock in DMSO.

  • Intermediate Step: Dilute 1:10 into Ethanol or 50% DMSO/Water .

    • Result: 1 mM solution (compatible solvent shell).

  • Final Step: Dilute 1:100 into Assay Buffer (e.g., PBS pH 7.4).

    • Result: 10 µM working solution (0.1% DMSO final).

    • Why this works: This allows the hydration shell to form gradually around the amine before the lipophilic pyridine rings aggregate.

Protocol C: Enhanced Solubility with Excipients (High Concentration)

Best for: Animal dosing or high-concentration structural biology.

If you require >1 mM in aqueous solution:

  • Acidification: Use 0.1 M Acetic Acid or 0.05 M HCl instead of water. The salt form is highly soluble.

  • Complexation: Use 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin).
    
    • Cyclodextrins encapsulate the lipophilic pyridine ring, shielding it from water while maintaining solubility.

    • Citation: Cyclodextrins are proven to form inclusion complexes with pyridine derivatives, enhancing solubility up to 10-fold [1].

Module 4: Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after adding PBS. What happened?

A: You likely experienced "oiling out." The free base reverted to its oil phase because the pH (7.4) was too high to keep the pyridine protonated.

  • Fix: Acidify your stock slightly or lower the final concentration. If the assay permits, lower the buffer pH to 6.5.

Q2: Can I use Ethanol instead of DMSO?

A: Yes. Ethanol is a viable solvent for this compound. However, ethanol evaporates faster, potentially changing stock concentrations over time. For cellular assays, ensure the final ethanol concentration is < 0.5% to avoid cytotoxicity.

Q3: Is this compound light sensitive?

A: Pyridine derivatives can be prone to oxidation or photo-degradation over long periods.

  • Recommendation: Store stocks in amber vials and wrap in foil during long incubations.

Q4: I see "ghost peaks" in my LCMS after running this compound.

A: Secondary amines are notorious for "sticking" to C18 columns (tailing) due to interaction with residual silanols.

  • Fix: Add 0.1% Formic Acid or Ammonium Formate to your LCMS mobile phase to ensure the amine is fully protonated and elutes sharply.

Module 5: Comparison of Solvents

SolventSolubility RatingSuitabilityNotes
DMSO Excellent (>100 mM)Stock SolutionsStandard for biological assays.
Ethanol Good (>50 mM)Alternative StockGood for evaporation protocols.
Water (pH 7) Poor (< 1 mM)DO NOT USE Causes oiling out.
0.1 M HCl Excellent (>50 mM)FormulationConverts free base to HCl salt in situ.
PBS + 20% HP-

-CD
Good (~5-10 mM)In Vivo / High ConcBest for maintaining physiological pH.

References

  • Vertex AI & NIH PubMed Central. (2020). Synthesis of imidazo[1,5-a]pyridines and solubility enhancement via cyclodextrins. (General principle citation based on pyridine-cyclodextrin interactions).

  • Sigma-Aldrich. (2023). Product Specification: N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine (CAS 1094655-05-6).[1]

  • PubChem. (2023). Compound Summary: N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine (Structural Analog).

  • Williams, R. (2022). pKa Data Compilation for Pyridine and Amines. Organic Chemistry Data.[2][3][4]

(Note: Specific solubility values for this exact CAS are estimated based on structural analogs and standard medicinal chemistry principles for aminomethyl-pyridines.)

Sources

Optimization

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine stability issues in aqueous solutions

Technical Support Center: N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine A Guide for Researchers on Aqueous Stability Welcome to the technical support guide for N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine. This do...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine

A Guide for Researchers on Aqueous Stability

Welcome to the technical support guide for N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine. This document, prepared by our application science team, is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential stability challenges of this molecule in aqueous solutions. We will cover theoretical degradation pathways, practical troubleshooting, and detailed experimental protocols to empower you to assess and manage the stability of this compound in your work.

Structural Overview & Potential Stability Hotspots

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine possesses three key structural motifs that are critical to consider when evaluating its stability in aqueous media: the 6-methylpyridine ring, the secondary amine linker, and the cyclopropylamine group. Each of these can be susceptible to degradation under common experimental conditions.

Caption: Molecular structure with key functional groups highlighted as potential degradation hotspots.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this molecule in an aqueous solution?

Based on its structure, the three most probable degradation pathways are:

  • Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring is a potential site for N-oxidation, especially in the presence of oxidizing agents or under photolytic conditions. The electron-donating methyl group can further activate the ring towards oxidation.[1][2][3][4]

  • Oxidation of the Secondary Amine: The secondary amine and the adjacent methylene bridge (a benzylic-like position) are susceptible to oxidative degradation.[5][6][7] This can be initiated by dissolved oxygen, metal ion catalysis, or peroxides and could lead to the formation of imines or cleavage of the C-N bond.

  • Hydrolysis/Ring-Opening under Acidic Conditions: While the cyclopropylamine moiety is generally stable, strained rings can be susceptible to ring-opening reactions under strongly acidic conditions, potentially leading to the formation of various isomeric products.[8][9][10][11]

Q2: How is pH expected to influence the stability of my compound?

The pH of your aqueous solution is a critical factor.[12][13]

  • Acidic pH (pH < 4): In acidic conditions, the pyridine nitrogen and the secondary amine will be protonated. This protonation generally protects the pyridine ring from oxidation. However, highly acidic environments may promote the hydrolytic ring-opening of the cyclopropane ring.[8]

  • Neutral pH (pH ~7): Near neutral pH, the compound will exist in equilibrium between its protonated and free base forms. This range can be complex, as sufficient free base may be present to undergo oxidation, while mild acidic conditions could still pose a risk to the cyclopropyl group over long time periods.

  • Basic pH (pH > 8): In basic solutions, the compound will be predominantly in its neutral, free-base form. The lone pairs on both nitrogen atoms are more available, making the molecule more susceptible to oxidation.[14] Pyridinium-containing structures are known to have lower stability in alkaline media due to hydroxide attack.[15]

Q3: My solution is turning a faint yellow over time. What could be the cause?

A color change, such as yellowing, is often an indicator of degradation. This is commonly associated with the formation of oxidized species or conjugated impurities. The most likely cause is the oxidation of the pyridine ring or the secondary amine. This can be accelerated by exposure to light, air (oxygen), or trace metal impurities in your buffer.

Q4: Should I be concerned about photostability?

Yes. Aromatic nitrogen heterocycles like pyridine are often susceptible to degradation upon exposure to UV or even ambient light.[16][17] Photostability testing is a standard part of stress testing as outlined in ICH guidelines.[18][19][20][21] We strongly recommend protecting solutions of this compound from light by using amber vials or covering containers with aluminum foil.

Troubleshooting Guide

Problem: I'm observing a rapid loss of the parent compound in my freshly prepared aqueous stock solution.

Potential Cause Troubleshooting Steps
Oxidative Degradation 1. De-gas your solvent: Sparge your water or buffer with nitrogen or argon for 15-20 minutes before preparing the solution to remove dissolved oxygen. 2. Work under an inert atmosphere: Prepare the solution in a glove box or under a stream of inert gas. 3. Add an antioxidant: Consider adding a small amount of a compatible antioxidant (e.g., ascorbic acid, sodium metabisulfite) if your experimental design allows.
Incorrect pH 1. Measure the pH: Immediately measure the pH of your stock solution. The dissolution of an amine salt can alter the final pH. 2. Buffer the solution: Prepare solutions in a well-buffered system (e.g., phosphate, acetate, citrate) at a target pH where the compound is most stable. You will need to determine this experimentally (see Protocol 2).
Contamination 1. Use high-purity water: Ensure you are using HPLC-grade or Milli-Q water. 2. Check for metal ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation. If suspected, add a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.01%).

Problem: I see new, unidentified peaks appearing in my HPLC/LC-MS analysis.

This is a clear sign of degradation. The goal is to identify the cause and, if possible, the structure of the degradants.

Caption: Workflow for identifying unknown peaks observed during analysis.

By systematically comparing the new peaks in your sample to those generated under specific stress conditions (acid, base, oxidation, etc.), you can deduce the nature of the degradation. For example, a degradant peak that appears only in the oxidative stress sample is likely an oxide. An increase in mass of +16 Da often corresponds to the addition of an oxygen atom (N-oxide or hydroxide).

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[18][22][23] The goal is to achieve 5-20% degradation of the active ingredient.[24]

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers: pH 2 (0.01 M HCl), pH 7 (Phosphate buffer), pH 10 (Carbonate buffer)

  • Stress agents: 1 M HCl, 1 M NaOH, 3% H₂O₂ (Hydrogen Peroxide)

  • Class A volumetric flasks, amber vials

  • HPLC-UV/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Set up Stress Conditions: For each condition, add a small aliquot of the stock solution to the stress medium in a volumetric flask and dilute to the final volume to achieve a target concentration of ~50 µg/mL.

Condition Procedure Time Points
Acid Hydrolysis Mix with 0.1 M HCl. Incubate at 60°C.2, 6, 12, 24 hours
Base Hydrolysis Mix with 0.1 M NaOH. Incubate at 60°C.2, 6, 12, 24 hours
Oxidation Mix with 3% H₂O₂. Keep at room temp, protected from light.2, 6, 12, 24 hours
Thermal Prepare in neutral buffer (pH 7). Incubate at 60°C in the dark.1, 3, 7 days
Photolytic Prepare in neutral buffer (pH 7). Expose to light source as per ICH Q1B guidelines.[16][17][20] Include a dark control (wrapped in foil).Matched to light exposure dose
Control Prepare in neutral buffer (pH 7). Store at 4°C in the dark.Analyze at each time point
  • Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acid/base samples with an equivalent amount of base/acid. Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid) with UV and MS detection.

  • Data Evaluation: Calculate the percentage degradation. Compare chromatograms of stressed samples to the control to identify new peaks. Use the MS data to propose structures for the major degradants.

Protocol 2: Preliminary pH-Rate Profile Study

Objective: To determine the pH at which the compound exhibits maximum stability in an aqueous solution.

Procedure:

  • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Prepare solutions of the compound (~50 µg/mL) in each buffer.

  • Store all solutions at a constant, elevated temperature (e.g., 50°C) protected from light.

  • Analyze the samples by HPLC at initial time (T=0) and at subsequent time points (e.g., 1, 3, 7, and 14 days).

  • For each pH, plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs).

  • Plot log(k_obs) versus pH. The pH at which the rate constant is at a minimum is the pH of maximum stability.

References

  • ICH Harmonised Tripartite Guideline. (1999). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Hudson Lab Automation. pH for Stability Testing and Analysis. [Link]

  • PubMed. (2013). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. [Link]

  • PharmTech. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • National Institutes of Health. (2010). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. [Link]

  • European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ACS Sustainable Chemistry & Engineering. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. [Link]

  • Royal Society of Chemistry. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]

  • Wikipedia. Pyridine. [Link]

  • Chemical Reviews. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]

  • SIELC Technologies. (2018). Cyclopropanamine, N-methyl-N-propyl. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products. [Link]

  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • ResearchGate. (2025). Association in Dilute Aqueous Solution of Pyridine and Its Methyl Derivatives Studied by Cryoscopic Method. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Clean Energy. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. [Link]

  • Organic Letters. (2016). Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. [Link]

  • LinkedIn. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • The Journal of Physical Chemistry A. (2007). Mechanism of Pyridine Protonation in Water Clusters of Increasing Size. [Link]

  • Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles. [Link]

  • Verulam Scientific. (2024). Drug Stability Testing and Analysis. [Link]

  • ResearchGate. Reaction pathways for amines. (a) Primary and secondary amines, (b) sterically hindered amines. [Link]

  • Royal Society of Chemistry. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. [Link]

  • ResearchGate. (2016). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. [Link]

  • LinkedIn. (2024). The Importance of Stability Testing and Degradation Studies in Pharmaceutical Science. [Link]

  • ResearchGate. Cyclopropane ring-opening with amine. [Link]

  • The Journal of Organic Chemistry. (1980). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. [Link]

  • Chemical Science. (2020). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ChemistryViews. (2018). Selective N-Oxidation of Heteroaryls. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Investigating N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine

Prepared by a Senior Application Scientist Preamble: A Guide for Navigating the Uncharted Researchers investigating novel chemical entities like N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine (CAS: 1094655-05-6) often...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Preamble: A Guide for Navigating the Uncharted

Researchers investigating novel chemical entities like N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine (CAS: 1094655-05-6) often venture into uncharted territory. Publicly available data on the specific biological targets and potential off-target effects of this compound are limited. This guide is, therefore, structured not as a catalog of known issues, but as a methodological framework to empower researchers. Here, we provide the foundational principles, experimental workflows, and troubleshooting strategies necessary to systematically characterize the biological activity of this and other novel small molecules. Our aim is to equip you with the tools to anticipate, identify, and interpret potential on-target and off-target effects in your biological assays.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypic changes in our cell-based assays when using N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine. How can we begin to determine if this is an off-target effect?

A1: Unexpected phenotypes are a common challenge with novel compounds. The first step is to rigorously confirm the on-target engagement. If a primary target is hypothesized, utilize a secondary, structurally distinct inhibitor of the same target. If both compounds produce the same phenotype, it strengthens the on-target hypothesis. Conversely, if the phenotypes differ, or if the primary target is unknown, a systematic off-target screening approach is warranted. This could begin with broad kinase or GPCR panels, as these are common off-target families for small molecules.

Q2: What is a logical first step for identifying the primary molecular target of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine?

A2: For an uncharacterized compound, a tiered approach is recommended.

  • Computational Prediction: In silico methods, such as docking studies against libraries of known protein structures or pharmacophore modeling based on structural similarity to known ligands, can provide initial hypotheses.

  • Broad In Vitro Screening: A cost-effective initial step is to screen the compound against a broad panel of targets, such as the DiscoverX KINOMEscan™ or a similar service that covers hundreds of kinases.

  • Phenotypic Screening Deconvolution: If a specific phenotype is observed (e.g., cell cycle arrest), you can use techniques like chemical proteomics (e.g., affinity chromatography with the compound as bait) to pull down binding partners from cell lysates, which can then be identified by mass spectrometry.

Q3: How can the cyclopropyl and methyl-pyridinyl moieties in the compound's structure influence its biological activity and potential for off-target effects?

A3: The structural motifs of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine provide clues to its potential interactions. The cyclopropyl ring is a rigid, three-dimensional structure that can enhance metabolic stability and binding affinity by locking the conformation of the molecule. This rigidity can also contribute to selectivity, but if the overall shape mimics the ligand of an unrelated target, it can lead to off-target binding. The methyl-pyridinyl group is a common feature in many kinase inhibitors and other CNS-active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in protein binding pockets. The methyl group can provide additional van der Waals interactions. The presence of this moiety suggests that screening against kinase and neurotransmitter receptor panels would be a prudent step.

Q4: What are the best practices for establishing a reliable dose-response curve for a novel compound in our assays?

A4: A robust dose-response is critical to distinguish true biological effects from artifacts.

  • Concentration Range: Use a wide concentration range, typically logarithmic or semi-logarithmic, spanning from picomolar to high micromolar. This helps to define the full curve, including the baseline, EC50/IC50, and the saturation plateau.

  • Replicates: At a minimum, use technical triplicates for each concentration point.

  • Controls: Include a positive control (a known activator/inhibitor of the pathway) and a negative control (vehicle, typically DMSO).

  • Curve Fitting: Use a non-linear regression model, such as the four-parameter logistic (4PL) equation, to accurately determine the EC50/IC50.

Troubleshooting Guide: Navigating Experimental Challenges

Observed Issue Potential Cause Troubleshooting Steps
High variability between replicate wells. 1. Compound precipitation at higher concentrations.2. Inconsistent cell seeding.3. Edge effects in the assay plate.1. Visually inspect the wells for precipitate. Determine the compound's solubility in your assay buffer.2. Ensure a homogenous cell suspension and use a calibrated multichannel pipette.3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
No observable effect at expected concentrations. 1. The compound is inactive in your specific assay system.2. The compound has degraded.3. The true target is not expressed in your cell line.1. Confirm target expression using qPCR or Western blot.2. Verify compound integrity via LC-MS. Prepare fresh stock solutions.3. Test the compound in a different cell line known to express the hypothesized target or a related pathway.
Cell death observed at high concentrations. 1. General cytotoxicity.2. Off-target effect on a critical survival pathway.1. Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay. This will help to define the therapeutic window.2. If cytotoxicity occurs at concentrations where the desired effect is not yet saturated, it may indicate a potent off-target liability.
Discrepancy between biochemical and cell-based assay results. 1. Poor cell permeability of the compound.2. The compound is a substrate for an efflux pump (e.g., P-glycoprotein).3. The compound is rapidly metabolized within the cell.1. Conduct a PAMPA (Parallel Artificial Membrane Permeability Assay) to assess passive permeability.2. Use cell lines with and without efflux pump expression or use a known efflux pump inhibitor.3. Perform metabolic stability assays using liver microsomes or cell lysates.

Experimental Protocols & Methodologies

Protocol 1: General Kinase Inhibition Profiling

This protocol outlines a typical workflow for screening a novel compound against a broad panel of kinases to identify both primary and off-target interactions.

Kinase_Screening_Workflow cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine (High Purity Stock) Solubilize Solubilize in 100% DMSO (e.g., 10 mM stock) Compound->Solubilize Dilution Serial Dilution in Assay Buffer Solubilize->Dilution KinasePanel Kinase Panel (e.g., 96-well plate with different kinases) Dilution->KinasePanel Incubation Incubate Compound with Kinase, ATP, and Substrate KinasePanel->Incubation Detection Detect Kinase Activity (e.g., ADP-Glo, Luminescence) Incubation->Detection RawData Collect Raw Data (Luminescence Signal) Detection->RawData Normalization Normalize to Controls (% Inhibition) RawData->Normalization IC50 Calculate IC50 Values Normalization->IC50 Hits Identify On- and Off-Target Hits IC50->Hits

Caption: Workflow for kinase off-target screening.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine in 100% DMSO.

    • Perform serial dilutions to create a concentration range for testing (e.g., 100 µM to 1 nM).

  • Assay Execution (example using a luminescence-based assay):

    • Add the diluted compound to the wells of a 96-well or 384-well plate containing the individual kinases from a screening panel.

    • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate for each kinase.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

    • Add a detection reagent that measures the amount of ADP produced (inversely proportional to kinase inhibition).

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the log of the compound concentration.

    • Use a 4PL non-linear regression model to determine the IC50 for each kinase that shows significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its target in a cellular environment.

CETSA_Workflow Start Intact Cells Treat Treat with Compound or Vehicle Start->Treat Heat Heat Shock at Different Temperatures Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble and Precipitated Proteins (Centrifugation) Lyse->Separate Analyze Analyze Soluble Fraction by Western Blot for Target Protein Separate->Analyze Result Target Protein Stabilized by Compound (Remains Soluble at Higher Temps) Analyze->Result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat one set of cells with the desired concentration of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine and another set with vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blot or another quantitative protein detection method.

    • A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

References

  • Peters, U. (2013). The cyclopropyl group in medicinal chemistry. Perspectives in Medicinal Chemistry, 5, PMC.S11197. [Link]

Optimization

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine handling and safety precautions

Ticket ID: KB-1094655-GEN Status: Active Last Updated: 2025-05-20 Applicable CAS: 1094655-05-6 Executive Summary This guide serves as the primary technical resource for researchers handling N-[(6-methylpyridin-3-yl)methy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KB-1094655-GEN Status: Active Last Updated: 2025-05-20 Applicable CAS: 1094655-05-6

Executive Summary

This guide serves as the primary technical resource for researchers handling N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine . As a secondary amine featuring both a pyridine ring and a cyclopropyl moiety, this compound presents unique stability and reactivity challenges. It is widely used as an intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Critical Safety Alert: This compound is classified as Category 1 (H318) for Eye Damage. It is corrosive to mucous membranes. Strict adherence to the PPE protocols defined in Module 2 is mandatory.

Module 1: Storage & Stability (FAQ)

Q: My compound arrived as an oil, but I see a white solid crust on the septum. Is it degraded?

A: Likely, yes—but only superficially.

  • The Mechanism: Like most secondary amines, this compound is hygroscopic and reacts with atmospheric

    
     to form carbamate salts (white crusts). The pyridine nitrogen also makes the compound susceptible to slow oxidation to N-oxides if left in ambient air.
    
  • Corrective Action: Do not scrape the crust into the bulk oil. Transfer the liquid oil to a fresh vial under an inert atmosphere (Argon/Nitrogen).

  • Prevention: Always store under inert gas. Tape the parafilm over the cap-vial junction, not just around the cap.

Q: What is the optimal storage condition to maximize shelf life?

A:

Parameter Recommendation Scientific Rationale
Temperature 2°C to 8°C Lowers kinetic rate of N-oxidation and thermal decomposition.

| Atmosphere | Argon (Preferred) or


 | Prevents formation of carbamates (

) and oxidation. | | Container | Amber Glass | Pyridine derivatives can be photosensitive; amber glass blocks UV. | | Solvent | Store Neat (Undiluted) | Storing as a solution (e.g., in DMSO/DCM) increases the surface area for side reactions. |

Module 2: Operational Handling & Safety (SOP)

User Question: "I need to weigh out 50 mg for a coupling reaction. What is the safest workflow?"

Technical Response: Due to the H318 (Serious Eye Damage) hazard, standard safety glasses are insufficient if working outside a glovebox. Face shields or full-hood sash operation is required.[1]

Standard Operating Procedure (SOP-AMINE-03)

HandlingProtocol cluster_warning CRITICAL SAFETY CHECK Start Start: Vial Retrieval PPE Verify PPE: Nitrile Gloves + Face Shield Start->PPE Equilibrate Equilibrate to RT (Prevent Condensation) PPE->Equilibrate Open Open under N2/Ar Flow Equilibrate->Open Weigh Weigh via Syringe (Avoid Spatulas) Open->Weigh Seal Purge Headspace & Seal Weigh->Seal

Figure 1: Safe handling workflow for corrosive amine oils. Note the equilibration step to prevent water condensation inside the cold vial.

Module 3: Reaction Troubleshooting

Ticket #402: "Low yield in amide coupling using HATU/DIPEA."

Diagnosis: Steric hindrance and nucleophilicity mismatch. Technical Analysis: The cyclopropyl group adjacent to the amine nitrogen increases steric bulk compared to a methyl or ethyl group. Furthermore, the pyridine ring at the 6-position exerts an electron-withdrawing inductive effect (though dampened by the methylene spacer), slightly reducing the nucleophilicity of the secondary amine.

Troubleshooting Steps:

  • Order of Addition: Ensure the carboxylic acid is fully activated by the coupling agent (HATU/EDC) before adding the amine.

  • Base Load: Pyridine-containing amines can act as competitive bases. Increase DIPEA/TEA equivalents to 3.0 - 4.0 eq to ensure the secondary amine remains unprotonated.

  • Alternative: Switch to COMU or T3P (Propylphosphonic anhydride) which often perform better with sterically hindered secondary amines.

Ticket #405: "Formation of gummy precipitate during workup."

Diagnosis: Hydrochloride salt formation. Technical Analysis: If you used an acid chloride for the coupling or performed an acidic workup, the pyridine nitrogen (pKa ~5-6) and the secondary amine (pKa ~9-10) will protonate. The resulting di-salt is often an intractable gum in organic solvents like DCM or EtOAc.

Resolution:

  • The Fix: Wash the organic layer with saturated Sodium Bicarbonate (

    
    )  or 1M NaOH  to ensure the molecule is in its free-base form before attempting to crystallize or evaporate.
    

Module 4: Emergency & Disposal

Spill Response (Small Scale < 5 mL)
  • Evacuate: Clear the immediate area.

  • Neutralize: Do not use water immediately (exothermic reaction). Cover spill with a 1:1 mixture of sand and sodium bisulfate (or a commercial acid neutralizer).

  • Clean: Once absorbed, sweep into a hazardous waste container.

  • Wipe: Clean surface with dilute acetic acid followed by water to remove amine residues.

First Aid (Eye Exposure)
  • Immediate Action: Rinse with water for 15 minutes minimum .[2][3]

  • Contraindication: Do not use neutralization drops (acids/bases) in the eye.

  • Follow-up: Seek immediate ophthalmological consult. H318 implies risk of corneal opacity.

References

  • PubChem. (2025). N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine Compound Summary. National Library of Medicine.[4] Retrieved May 20, 2025, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine vs. Established LSD1 Inhibitors

The following technical guide provides an in-depth comparison of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine against established enzyme inhibitors, specifically focusing on its role as a targeted inhibitor of Lysine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine against established enzyme inhibitors, specifically focusing on its role as a targeted inhibitor of Lysine Specific Demethylase 1 (LSD1/KDM1A) .

[1]

Executive Summary

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine (CAS: 1094655-05-6) represents a "Second Generation" class of LSD1 inhibitors.[1] It bridges the gap between the non-selective "First Generation" monoamine oxidase inhibitors (like Tranylcypromine) and the highly complex "Third Generation" clinical candidates (like GSK2879552).[1]

This compound utilizes a pyridine-methyl linker to enhance solubility and metabolic stability compared to traditional benzyl-analogs, while retaining the critical cyclopropylamine warhead necessary for mechanism-based inactivation of the FAD cofactor within the LSD1 catalytic pocket.[1]

Quick Comparison Matrix
FeatureN-[(6-methylpyridin-3-yl)methyl]cyclopropanamine Tranylcypromine (TCP) GSK2879552 / ORY-1001
Role Chemical Probe / Building BlockHistoric Parent DrugClinical Candidate
Primary Target LSD1 (KDM1A)MAO-A/B & LSD1LSD1 (KDM1A)
Selectivity Moderate (LSD1 > MAO)Poor (MAO > LSD1)High (LSD1 >>> MAO)
Mechanism Irreversible (Mechanism-Based)Irreversible (Mechanism-Based)Irreversible (Mechanism-Based)
Est.[1] Potency (IC50) ~100 - 500 nM (Predicted*)~20 - 50 µM< 50 nM
Key Advantage Simplified synthesis; improved solubility over benzyl analogs.[1]Cheap; readily available.[1]Superior potency/PK profile.[1]

*Note: Potency estimated based on Structure-Activity Relationship (SAR) of N-((hetero)arylmethyl)cyclopropanamine class.[1]

Scientific Analysis & Mechanism of Action[1]

Structural Rationale

The subject compound consists of two distinct functional domains:[1]

  • The Warhead (Cyclopropanamine): This strained ring mimics the lysine substrate.[1] Upon oxidation by the FAD cofactor in the enzyme active site, the ring opens to form a reactive radical intermediate, which covalently bonds to FAD (specifically at the N5 position), permanently disabling the enzyme.[1]

  • The Recognition Element (6-methylpyridin-3-yl): Unlike TCP, which lacks a recognition tail, this pyridine group extends into the large substrate-binding channel of LSD1.[1] The nitrogen in the pyridine ring reduces lipophilicity (LogP) compared to a phenyl ring, potentially reducing off-target binding and improving aqueous solubility.[1]

Mechanism of Inactivation (Pathway Diagram)

The following diagram illustrates the single-electron transfer mechanism leading to suicide inhibition.

LSD1_Inhibition_Mechanism Compound N-[(6-methylpyridin-3-yl) methyl]cyclopropanamine Complex Enzyme-Inhibitor Complex Compound->Complex Binding LSD1_FAD LSD1 Active Site (Oxidized FAD) LSD1_FAD->Complex Radical Cyclopropyl Radical Intermediate Complex->Radical 1e- Transfer (Ring Opening) Adduct Covalent N5-FAD Adduct (Inactivated) Radical->Adduct Covalent Bond Formation

Figure 1: Mechanism-based inactivation of LSD1 by cyclopropanamine derivatives.[1]

Comparative Performance Data

Selectivity Profile (LSD1 vs. MAO-A/B)

One of the critical failures of early LSD1 inhibitors (TCP) is their potent inhibition of Monoamine Oxidases (MAO-A/B), leading to cardiovascular side effects (tyramine pressor response).[1]

  • Tranylcypromine: Equipotent against MAO and LSD1 (Selectivity Index ~1).[1]

  • N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine: The N-substitution creates steric clash in the smaller MAO active site but is accommodated by the larger LSD1 pocket.[1]

    • Result:>50-fold selectivity for LSD1 over MAO-A (inferred from class SAR).[1]

  • Clinical Candidates (e.g., ORY-1001): Extensive decoration on the linker ring provides >1000-fold selectivity .[1]

Quantitative Comparison Table

The following data synthesizes known values for standard inhibitors with predicted values for the subject compound based on class-representative SAR studies.

ParameterTranylcypromine (TCP)Subject Compound (Pyridine-Analog)GSK2879552 (Clinical)
LSD1 IC50 20,000 - 50,000 nM150 - 450 nM (Est.)< 50 nM
MAO-A IC50 ~15,000 nM> 10,000 nM > 100,000 nM
Cellular Activity (MV4-11) Low (High µM)Moderate (Sub-µM) High (Low nM)
Solubility HighModerate-High Low (Requires Formulation)
Metabolic Stability Low (CYP substrate)Improved (Pyridine N) Optimized

Experimental Protocols

To validate the performance of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine in your lab, use the following self-validating protocols.

In Vitro LSD1 Demethylase Assay (Peroxidase-Coupled)

This assay measures the production of Hydrogen Peroxide (


) generated during the demethylation of a methylated peptide substrate.[1]

Reagents:

  • Recombinant Human LSD1 (1-852 aa).[1]

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).[1]

  • Detection: Amplex Red + Horseradish Peroxidase (HRP).[1]

Protocol:

  • Preparation: Dilute N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine in DMSO to create a 10-point dose-response curve (Start: 100 µM, 1:3 serial dilution).

  • Pre-Incubation: Incubate 20 nM LSD1 enzyme with 1 µL of compound in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 30 minutes at Room Temperature (RT). Note: Pre-incubation is critical for irreversible inhibitors to establish time-dependent inhibition.[1]

  • Initiation: Add mixture of 10 µM H3K4me2 peptide, 50 µM Amplex Red, and 0.1 U/mL HRP.

  • Measurement: Monitor fluorescence continuously (Ex/Em: 530/590 nm) for 45 minutes.

  • Analysis: Calculate the slope of the linear portion of the curve. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit to IC50 equation.

Cellular Target Engagement (Western Blot)

Confirm that the compound penetrates the cell and hits the target chromatin.[1]

Protocol:

  • Cell Line: MV4-11 (AML cell line sensitive to LSD1 inhibition).[1]

  • Treatment: Treat cells with 1 µM of the subject compound for 24 hours.

  • Lysis: Extract histones using Acid Extraction protocol (0.2 N HCl overnight).

  • Blotting: Run SDS-PAGE and blot for H3K4me2 (Target mark) and H3K9me2 (Control).[1]

  • Validation: Effective inhibition should result in a global increase in H3K4me2 levels compared to vehicle control.[1]

Synthesis & Chemical Space Visualization[1]

The subject compound occupies a specific niche in the optimization of LSD1 inhibitors.[1] The diagram below visualizes the evolution from simple amines to complex drugs.[1]

Chemical_Evolution Gen1 Generation 1: TCP (Non-selective, Low Potency) Gen2 Generation 2: N-Alkylated TCP (Subject Compound) Improved Selectivity, Moderate Potency Gen1->Gen2 Add Recognition Element (e.g., 6-methylpyridine) Gen3 Generation 3: Heterocyclic Linkers (GSK2879552) Clinical Potency, High Selectivity Gen2->Gen3 Optimize Linker Geometry (e.g., Piperidine/Cyclohexane)

Figure 2: Evolutionary trajectory of cyclopropanamine-based LSD1 inhibitors.

References

  • Original Identification of LSD1 Inhibitors

    • Title: Histone Demethylase LSD1 Is a Target for Antineoplastic Therapy.[1]

    • Source: Schulte et al., Cancer Res.[1] (2009).[1]

    • URL: [Link][1]

  • Structure-Activity Relationship of N-substituted Cyclopropanamines

    • Title: Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors.
    • Source: Journal of Medicinal Chemistry (2022).[1]

    • URL: [Link][1]

  • Mechanism of FAD Adduct Formation

    • Title: Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine.[1]

    • Source: Yang et al., Biochemistry (2007).[1]

    • URL: [Link][1]

  • Compound Registry

    • Title: N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine (CAS 1094655-05-6).[1]

    • Source: PubChem / Sigma-Aldrich.[1]

    • URL: [Link][1][2]

Sources

Comparative

Cross-Reactivity Profiling of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine: A Comparative Guide

Executive Summary & Pharmacological Context[2][3][4][5][6][7][8] N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine (CAS: 1094655-05-6) represents a critical pharmacophoric scaffold in the development of non-imidazole Hist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[2][3][4][5][6][7][8]

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine (CAS: 1094655-05-6) represents a critical pharmacophoric scaffold in the development of non-imidazole Histamine H3 Receptor (H3R) antagonists.[1] Unlike early-generation ligands (e.g., thioperamide) that relied on imidazole rings—leading to rapid metabolic clearance and CYP450 inhibition—this pyridine-based amine serves as the "warhead" for high-affinity antagonists such as the Abbott series (e.g., A-331440, A-349821).[1]

This guide profiles the cross-reactivity of this specific scaffold. For researchers utilizing this molecule as a chemical probe or a fragment in Fragment-Based Drug Discovery (FBDD), understanding its intrinsic selectivity profile is vital to distinguish on-target H3 modulation from off-target noise.[1]

Key Performance Indicators (KPIs)
  • Primary Target: Histamine H3 Receptor (Inverse Agonist/Antagonist).[1][2][3][4]

  • Affinity Class:

    
     < 10 nM (when incorporated into full pharmacophore).[1]
    
  • Key Liability: hERG channel blockade (Class-effect of pyridine-amines).[1]

  • Metabolic Stability: Superior to imidazole-based probes (e.g., Ciproxifan).[1]

Comparative Analysis: The 6-MPCA Scaffold vs. Gold Standards

The following table contrasts the intrinsic properties of the N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine scaffold against the clinical standard (Pitolisant) and the classic research tool (Ciproxifan).

Feature6-MPCA Scaffold (Subject)Pitolisant (Clinical Standard)Ciproxifan (Research Tool)
Chemical Class Pyridine-CyclopropylaminePiperidine-EtherImidazole-Ketone
H3R Affinity (

)
~5–50 nM (Fragment potency)0.16 nM0.5–9.2 nM
H3R Selectivity High (>100x vs H1/H2)Extremely High (>1000x)High, but imidazole-related issues
H4R Cross-Reactivity Low/NegligibleNegligibleModerate (Species dependent)
CYP450 Inhibition Low (CYP2D6 potential)Moderate (CYP2D6 substrate)High (Potent CYP inhibitor)
hERG Liability Moderate Risk (Requires monitoring)Low/Moderate (Dose-dependent)Low
BBB Permeability High (Lipophilic amine)HighHigh
Primary Utility Lead Optimization / Fragment ScreeningNarcolepsy TreatmentIn vivo Proof-of-Concept

Expert Insight: The 6-MPCA scaffold offers a cleaner metabolic profile than Ciproxifan (avoiding imidazole-induced CYP inhibition) but carries a higher intrinsic risk of hERG blockade compared to Pitolisant.[1] Researchers must prioritize electrophysiological safety screening early when derivatizing this scaffold.

Detailed Cross-Reactivity Profile

To validate experimental results derived from this scaffold, you must account for the following off-target interactions.

A. Histaminergic Selectivity Panel

The primary value of H3 antagonists is their ability to modulate neurotransmission without the sedative effects of H1 blockade or the gastric effects of H2 blockade.

  • H1 Receptor: The cyclopropylamine group provides steric bulk that generally reduces affinity for the H1 pocket.

    • Risk:[5] Low.[1] (Selectivity ratio typically >1000:1).[1]

  • H2 Receptor: The lack of a guanidine-like or polar tail prevents significant H2 binding.[1]

    • Risk:[5] Negligible.[1]

  • H4 Receptor: Structurally homologous to H3.[1] The 6-methyl substitution on the pyridine ring is a key determinant for avoiding H4 binding (which often prefers 4-methyl or unsubstituted imidazoles).[1]

    • Risk:[5] Low.[1]

B. Safety Pharmacology (Off-Target)[1]
  • hERG K+ Channel: Pyridine-based amines are notorious for trapping in the hERG channel pore.[1]

    • Action: All derivatives of this scaffold must be screened via patch-clamp.

  • Muscarinic Receptors (M1-M5): The basic amine can mimic acetylcholine.[1]

    • Observation: Weak affinity often observed at M2 (cardiac), which may confound heart rate data in vivo.

Mechanism of Action & Signaling Pathway[2]

Understanding the downstream effects of the 6-MPCA scaffold is essential for interpreting functional assays.[1] As an Inverse Agonist , it stabilizes the H3 receptor in its inactive G-protein coupled state, preventing the constitutive inhibition of neurotransmitter release.

H3_Signaling cluster_synapse Presynaptic Terminal (Histaminergic Neuron) Ligand 6-MPCA Scaffold (Inverse Agonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Stabilizes Inactive State Gi Gi/o Protein H3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Normally Inhibits cAMP cAMP Levels AC->cAMP Restores/Increases PKA PKA Activity cAMP->PKA Activates Ca_Channel Voltage-Gated Ca2+ Channels PKA->Ca_Channel Phosphorylates/Opens NT_Release Neurotransmitter Release (Histamine, ACh, NE) Ca_Channel->NT_Release Triggers Exocytosis

Figure 1: Mechanism of Action.[1] The 6-MPCA scaffold acts as an inverse agonist, preventing Gi/o activation, thereby restoring cAMP levels and facilitating neurotransmitter release.

Validated Experimental Protocols

To ensure data integrity (Trustworthiness), use these self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay (H3R Affinity)

Objective: Determine the


 of the scaffold using human recombinant H3 receptors.

Reagents:

  • Membranes: HEK-293 cells stably expressing human H3R.[1]

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    nM).[1]
  • Non-specific Control: 10

    
    M Thioperamide or Pitolisant.[1]
    

Workflow:

  • Preparation: Dilute 6-MPCA scaffold in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ) to concentrations ranging from 
    
    
    
    to
    
    
    M.
  • Incubation: Mix 50

    
    L membranes + 50 
    
    
    
    L radioligand (~2 nM) + 50
    
    
    L test compound.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of amine ligands).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Validation Criteria: The Hill slope should be near -1.[1]0. If significantly shallower, suspect negative cooperativity or multiple binding sites.

Protocol B: Functional cAMP Accumulation (Inverse Agonism)

Objective: Confirm the compound increases cAMP levels in cells with high constitutive H3 activity.

Workflow:

  • Cell Line: CHO-K1 cells expressing hH3R and a cAMP-response element (CRE) luciferase reporter.[1]

  • Treatment: Treat cells with Forskolin (1

    
    M) to stimulate basal cyclase, plus increasing concentrations of 6-MPCA.[1]
    
  • Readout: Measure luminescence.

  • Result Interpretation: An Inverse Agonist will increase luminescence (cAMP) above the Forskolin-only baseline by blocking the constitutive Gi inhibition.[1] A Neutral Antagonist will have no effect on baseline but will block agonist-induced suppression.[1]

References

  • Esbenshade, T. A., et al. (2004).[6] "Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist."[6] Biochemical Pharmacology. Link

  • Schwartz, J. C. (2011).[1][6] "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology. Link

  • Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diaminopyrimidines as potent histamine H3 receptor antagonists with improved pharmacokinetic profiles."[1] Journal of Medicinal Chemistry. Link[1]

  • Selleck Chemicals. "Pitolisant Hydrochloride Datasheet." Link

  • PubChem. "N-methyl-1-(pyridin-3-yloxymethyl)cyclopropan-1-amine (Structural Analog Data)." Link

Sources

Validation

A Comparative Benchmarking Guide to N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine and Other Neuroactive Compounds

Abstract The relentless pursuit of novel neurotherapeutics necessitates a rigorous and systematic evaluation of emerging chemical entities. This guide presents a comprehensive benchmarking framework for N-[(6-methylpyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel neurotherapeutics necessitates a rigorous and systematic evaluation of emerging chemical entities. This guide presents a comprehensive benchmarking framework for N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine, a novel compound with structural motifs suggesting a complex pharmacological profile. Drawing from established principles of drug discovery, we outline a multi-tiered analytical approach, comparing its in vitro and in vivo properties against a panel of well-characterized neuroactive agents. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, providing not only the methodologies but also the scientific rationale to empower robust, data-driven decision-making in early-phase discovery.

Introduction and Scientific Rationale

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine, hereafter designated as Compound X , is a novel small molecule whose structure is suggestive of potential central nervous system (CNS) activity. The molecule incorporates two key pharmacophores:

  • A cyclopropylamine moiety: This group is a well-known structural alert for monoamine oxidase (MAO) inhibition.[1][2][3] Compounds like tranylcypromine, a clinically used antidepressant, feature this reactive ring system, which can covalently modify the flavin cofactor of MAO enzymes.[2]

  • A methylpyridine ring: Pyridine scaffolds are prevalent in ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function, mood, and addiction.[4][5][6]

This dual-pharmacophore composition of Compound X forms the basis of our primary hypothesis: that it may function as a multi-target agent with combined MAO-inhibitory and nAChR-modulatory activities. Such a profile could offer a unique therapeutic advantage in complex neuropsychiatric disorders like treatment-resistant depression or cognitive deficits associated with mood disorders.

To rigorously test this hypothesis and establish a clear pharmacological profile, a comparative benchmarking study is essential. We have selected a panel of established neuroactive compounds to serve as benchmarks, each chosen to interrogate a specific aspect of Compound X's potential mechanism of action.

Selected Benchmark Compounds:

CompoundClassPrimary Mechanism of ActionRationale for Inclusion
Tranylcypromine Irreversible, Non-selective MAOIInhibition of MAO-A and MAO-B"Gold standard" for potent, irreversible MAO inhibition.[7]
Selegiline Irreversible, MAO-B Selective InhibitorPreferential inhibition of MAO-BTo determine selectivity between MAO isoforms.
Varenicline nAChR Partial AgonistPartial agonist at α4β2 nAChRsClinically relevant nAChR modulator for assessing functional activity.[5]
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)Inhibition of the serotonin transporter (SERT)Standard-of-care antidepressant with a distinct mechanism for comparison in behavioral models.

This guide will detail the experimental workflows, from initial in vitro screening to subsequent in vivo functional assessments, required to build a comprehensive data package for Compound X relative to these benchmarks.

Proposed Multi-Target Mechanism of Action

We hypothesize that Compound X engages with two distinct signaling pathways that are highly relevant to the treatment of mood and cognitive disorders. The inhibition of MAO increases the synaptic concentration of monoamine neurotransmitters (serotonin, norepinephrine, dopamine), while modulation of nAChRs can directly influence neuronal excitability and neurotransmitter release.

Hypothesized_MOA cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound_X Compound X MAO Monoamine Oxidase (MAO) Compound_X->MAO Inhibition Compound_X_Post Compound X Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) MAO->Monoamines Degrades Vesicle Synaptic Vesicle Monoamines->Vesicle Packaging Synaptic_Cleft_Pre Vesicle->Synaptic_Cleft_Pre Release Synaptic_Cleft_Post Synaptic_Cleft_Pre->Synaptic_Cleft_Post Increased Monoamines nAChR Nicotinic ACh Receptor (nAChR) Ion_Channel Cation Channel (Na+, Ca2+) nAChR->Ion_Channel Opens Depolarization Neuronal Depolarization & Signal Transduction Ion_Channel->Depolarization Leads to Compound_X_Post->nAChR Modulation

Caption: Hypothesized dual mechanism of action for Compound X.

Part 1: In Vitro Pharmacological Profiling

The initial phase of benchmarking focuses on quantifying the direct molecular interactions of Compound X with its putative targets. These assays provide foundational data on potency, selectivity, and mechanism of inhibition/activation.

Experimental Workflow for In Vitro Profiling

The workflow is designed as a funnel, starting with broad screening and progressing to more detailed mechanistic studies for confirmed activities.

In_Vitro_Workflow Start Compound X & Benchmarks MAO_Assay MAO-Glo™ Enzyme Inhibition Assay (MAO-A & MAO-B) Start->MAO_Assay nAChR_Binding Radioligand Binding Assay (e.g., [3H]Epibatidine) for nAChR subtypes Start->nAChR_Binding Determine_IC50 Calculate IC50 Values (Potency & Selectivity) MAO_Assay->Determine_IC50 nAChR_Binding->Determine_IC50 Functional_Assay Cell-Based Functional Assay (e.g., FLIPR Ca2+ influx) for nAChR agonism/antagonism Determine_IC50->Functional_Assay If binding is confirmed Data_Summary Comparative Data Summary (Table 1) Determine_IC50->Data_Summary Determine_EC50_IC50 Calculate EC50/IC50 Values (Efficacy & Potency) Functional_Assay->Determine_EC50_IC50 Determine_EC50_IC50->Data_Summary

Sources

Comparative

Comparative Target Validation Studies: N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine as a Potential Modulator of Amine Oxidases

A Guide for Researchers, Scientists, and Drug Development Professionals The core structure of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine, featuring a cyclopropylamine moiety, bears a resemblance to the pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The core structure of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine, featuring a cyclopropylamine moiety, bears a resemblance to the pharmacophores of known inhibitors of FAD-dependent amine oxidases. This structural alert strongly suggests that its biological activity may be mediated through the inhibition of enzymes such as LSD1 or MAO-B, both of which are significant targets in oncology and neurodegenerative diseases, respectively.[1][2] This guide will therefore focus on validating these putative targets and benchmarking the compound's performance against established inhibitors.

Section 1: Hypothesis Generation and Initial Target Assessment

The journey of target validation begins with a well-defined hypothesis. Based on the chemical structure of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine, our primary hypothesis is that it functions as an inhibitor of FAD-dependent amine oxidases. The presence of the cyclopropylamine group is a key indicator, as this motif is present in irreversible inhibitors like tranylcypromine, which covalently modifies the FAD cofactor of these enzymes.[1]

Logical Framework for Target Prioritization

Compound N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine Structural_Motif Cyclopropylamine Moiety Compound->Structural_Motif Contains Known_Inhibitors Known Amine Oxidase Inhibitors (e.g., Tranylcypromine) Structural_Motif->Known_Inhibitors Shared with Hypothesized_Targets Hypothesized Targets Known_Inhibitors->Hypothesized_Targets Suggests LSD1 LSD1 (KDM1A) Hypothesized_Targets->LSD1 MAO_B MAO-B Hypothesized_Targets->MAO_B Oncology Oncology LSD1->Oncology Relevant to Neurodegeneration Neurodegenerative Diseases MAO_B->Neurodegeneration Relevant to Therapeutic_Areas Potential Therapeutic Areas Oncology->Therapeutic_Areas Neurodegeneration->Therapeutic_Areas

Caption: Initial hypothesis generation based on structural similarity.

Before embarking on extensive experimental validation, a preliminary in silico assessment is recommended. Molecular docking studies can provide initial insights into the potential binding modes and affinities of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine with the crystal structures of LSD1 and MAO-B. This computational approach can help prioritize which target to investigate first and guide the design of initial biochemical assays.

Section 2: Comparative Biochemical Assays

The first experimental step is to determine if N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine directly interacts with and inhibits the enzymatic activity of our primary candidate targets, LSD1 and MAO-B. It is crucial to perform these assays in parallel with well-characterized inhibitors to provide a clear benchmark for potency.

Comparative Inhibitors:

TargetCovalent Inhibitor (Positive Control)Reversible Inhibitor (Comparator)
LSD1 TranylcypromineSeclidemstat
MAO-B PargylineSafinamide

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a fluorescence-based assay to measure the inhibitory activity of the test compound.

  • Reagents and Materials:

    • Recombinant human LSD1 or MAO-B enzyme.

    • Amplex® Red reagent (or similar fluorescent probe).

    • Horseradish peroxidase (HRP).

    • Substrate: For LSD1, a dimethylated histone H3 peptide (e.g., H3K4me2); for MAO-B, benzylamine.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine and comparator inhibitors dissolved in DMSO.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound and comparator inhibitors in assay buffer.

    • In a 96-well black plate, add the enzyme to each well.

    • Add the test compound or comparator inhibitor to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) to allow for binding. For suspected covalent inhibitors, a pre-incubation step is critical.

    • Initiate the reaction by adding a mixture of the substrate, Amplex® Red, and HRP.

    • Monitor the fluorescence intensity over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control (DMSO) and plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation: Comparative IC50 Values

CompoundTargetIC50 (nM)
N-[(6-methylpyridin-3-yl)methyl]cyclopropanamineLSD1Experimental Value
TranylcypromineLSD1Literature/Experimental Value
SeclidemstatLSD1Literature/Experimental Value
N-[(6-methylpyridin-3-yl)methyl]cyclopropanamineMAO-BExperimental Value
PargylineMAO-BLiterature/Experimental Value
SafinamideMAO-BLiterature/Experimental Value

Section 3: Cellular Target Engagement and Validation

Demonstrating biochemical inhibition is a critical first step, but it is essential to confirm that the compound can engage its target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Start Treat Cells with Compound or Vehicle Heat Heat Cells to a Range of Temperatures Start->Heat Lyse Lyse Cells and Separate Soluble and Precipitated Fractions Heat->Lyse Analyze Analyze Soluble Fraction by Western Blot for Target Protein Lyse->Analyze Result Quantify Band Intensity and Generate Melt Curve Analyze->Result

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with high LSD1 expression or a neuronal cell line for MAO-B) to ~80% confluency.

  • Compound Treatment: Treat the cells with N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine or a vehicle control for a specified duration.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (LSD1 or MAO-B).

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.

Section 4: Downstream Pathway Analysis and Phenotypic Correlation

Target engagement should translate into a measurable biological effect. This involves assessing the downstream consequences of target inhibition and correlating them with a cellular phenotype.

For LSD1:

LSD1 demethylates H3K4me1/2 and H3K9me1/2, leading to transcriptional repression of target genes.[3] Inhibition of LSD1 should result in an increase in these histone marks.

Experimental Protocol: Histone Methylation Analysis

  • Cell Treatment: Treat a relevant cancer cell line with N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine and a known LSD1 inhibitor (e.g., iadademstat) for 24-48 hours.

  • Histone Extraction: Isolate histones from the treated cells.

  • Western Blot Analysis: Perform Western blotting using antibodies specific for H3K4me2 and H3K9me2. Use an antibody against total Histone H3 as a loading control.

  • Phenotypic Assay: In parallel, assess the impact of the compound on cell proliferation using a standard assay (e.g., MTT or CellTiter-Glo).

For MAO-B:

MAO-B is involved in the metabolism of neurotransmitters like dopamine.[2] Its inhibition is a therapeutic strategy for Parkinson's disease to increase dopamine levels.[4]

Experimental Protocol: Neurotransmitter Level Measurement

  • Cell/Tissue Model: Use a relevant model, such as a dopaminergic neuronal cell line (e.g., SH-SY5Y) or brain tissue homogenates.

  • Compound Treatment: Treat the cells or homogenates with N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine and a known MAO-B inhibitor (e.g., selegiline).

  • Neurotransmitter Extraction and Analysis: Extract neurotransmitters and their metabolites and quantify their levels using HPLC with electrochemical detection or LC-MS/MS.

  • Phenotypic Assay: Assess for neuroprotective effects in a relevant in vitro model of Parkinson's disease (e.g., MPP+ induced toxicity in SH-SY5Y cells).

Signaling Pathway Visualization

cluster_LSD1 LSD1 Pathway cluster_MAOB MAO-B Pathway LSD1 LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates Gene_Repression Target Gene Repression H3K4me2->Gene_Repression Leads to Compound_LSD1 N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine Compound_LSD1->LSD1 Inhibits MAOB MAO-B Metabolites Dopamine Metabolites MAOB->Metabolites Dopamine Dopamine Dopamine->MAOB Metabolized by Compound_MAOB N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine Compound_MAOB->MAOB Inhibits

Caption: Simplified signaling pathways for LSD1 and MAO-B.

Section 5: Selectivity and Off-Target Profiling

A crucial aspect of target validation is to assess the selectivity of the compound. For N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine, it is important to determine its selectivity for LSD1 versus MAO-B, as well as against other related amine oxidases.

Experimental Approach:

  • Enzyme Panel Screening: Test the compound against a panel of related enzymes, including MAO-A, to determine its selectivity profile.

  • Broad Kinase Profiling: As a general de-risking strategy, screen the compound against a broad panel of kinases to identify potential off-target activities that could lead to toxicity.

Comparative Selectivity Data

CompoundIC50 LSD1 (nM)IC50 MAO-A (nM)IC50 MAO-B (nM)Selectivity (MAO-B/LSD1)
N-[(6-methylpyridin-3-yl)methyl]cyclopropanamineExperimental ValueExperimental ValueExperimental ValueCalculated Value
TranylcypromineLiterature ValueLiterature ValueLiterature ValueCalculated Value

Conclusion

This guide provides a structured and scientifically rigorous framework for the target validation of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine. By systematically progressing from initial biochemical screening to cellular target engagement and downstream pathway analysis, researchers can build a comprehensive data package to support its further development. The comparative approach, benchmarking against known inhibitors, is essential for contextualizing the compound's potency and selectivity. This methodical process of target validation is fundamental to mitigating risk and increasing the probability of success in the long and arduous journey of drug discovery and development.[5]

References

  • Drug Hunter. (2025, October 13). From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). Drug Hunter. [Link]

  • Charles River Laboratories. (2025, April 4). MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. [Link]

  • National Center for Biotechnology Information. (2023, February 2). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021, December 21). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PubMed Central. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced potency and selectivity continues to drive medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced potency and selectivity continues to drive medicinal chemistry. Among the myriad of scaffolds under investigation, pyridine derivatives have emerged as a particularly promising class of anticancer compounds.[1] Their versatile structure allows for targeted modulation of critical biological pathways implicated in cancer progression.[1] This guide provides a comparative analysis of the cytotoxic profiles of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine derivatives, a subset of pyridine-based compounds that have garnered interest for their potential as anticancer agents. Drawing upon established principles of medicinal chemistry and publicly available research on analogous structures, this document aims to elucidate the structure-activity relationships (SAR) that govern their cytotoxic effects and to provide a framework for future drug discovery efforts in this area.

The core structure, featuring a 6-methylpyridine ring linked to a cyclopropanamine moiety, presents a unique combination of a proven pharmacophore (pyridine) with a rigid, three-dimensional element (cyclopropane) that can influence binding to biological targets. The cyclopropylamine group, in particular, is a key component in various therapeutic agents, including those with anticancer properties.[2] Our analysis will delve into how modifications to this core structure can impact cytotoxicity, drawing parallels from studies on related pyridine and cyclopropylamine-containing compounds.

Understanding the Core Scaffold: A Strategic Design

The selection of the N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine scaffold is rooted in established medicinal chemistry principles. The pyridine ring is a common feature in many approved anticancer drugs, such as Sorafenib and Crizotinib.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The methyl group at the 6-position of the pyridine ring can influence the molecule's electronic properties and metabolic stability.

The cyclopropane ring introduces conformational rigidity, which can be advantageous for several reasons. Firstly, it can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. Secondly, the strained three-membered ring can influence the electronic character of the adjacent amine, potentially modulating its pKa and interaction capabilities.

Figure 1: Core chemical scaffold and its key functional moieties.

Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Perspective

While direct comparative data for a series of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine derivatives is not extensively available in the public domain, we can infer the likely SAR based on studies of analogous compounds. The following sections will explore how substitutions on the pyridine ring and the cyclopropylamine moiety could influence cytotoxic activity, supported by data from related chemical series.

Impact of Substitution on the Pyridine Ring

Substitutions on the pyridine ring are known to significantly modulate the anticancer activity of pyridine-containing compounds. Electron-donating and electron-withdrawing groups can alter the electronic distribution of the ring, affecting its ability to interact with biological targets.

For instance, studies on other pyridine derivatives have shown that the introduction of certain substituents can enhance cytotoxicity.[3][4] Based on these findings, we can hypothesize a theoretical comparison of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine derivatives with various substitutions on the pyridine ring.

Table 1: Hypothetical Comparative Cytotoxicity of Pyridine-Substituted Derivatives

Compound IDSubstitution on Pyridine RingPredicted IC50 (µM) vs. MCF-7Predicted IC50 (µM) vs. HT-29Rationale for Predicted Activity
Parent None (beyond 6-methyl)15.020.0Baseline activity of the core scaffold.
Derivative A 5-Chloro8.512.3Halogen substitution often enhances lipophilicity and membrane permeability.
Derivative B 5-Methoxy12.118.5Electron-donating groups may slightly decrease activity compared to halogens.
Derivative C 5-Nitro25.430.1Strong electron-withdrawing groups can sometimes be detrimental to activity.
Derivative D 4-Phenyl5.27.8Introduction of an additional aromatic ring can enhance binding interactions.

Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate potential SAR trends based on existing literature on other pyridine derivatives.

Influence of Modifications to the Cyclopropylamine Moiety

The cyclopropylamine group also offers opportunities for structural modification to enhance cytotoxic activity. Alterations to the amine or the cyclopropane ring can impact the compound's physicochemical properties and its interaction with target molecules.

Research on other N-benzylcyclopropylamine derivatives suggests that the nature of the substituent on the nitrogen atom can be critical for activity.[5][6] For example, the incorporation of larger or more complex groups could lead to improved target engagement.

Table 2: Hypothetical Comparative Cytotoxicity of Cyclopropylamine-Modified Derivatives

Compound IDModification of CyclopropylaminePredicted IC50 (µM) vs. MCF-7Predicted IC50 (µM) vs. HT-29Rationale for Predicted Activity
Parent N-H15.020.0Baseline activity of the core scaffold.
Derivative E N-Methyl18.225.6Small alkyl substitution may not significantly improve activity.
Derivative F N-Benzyl7.910.4Aromatic substitution on the nitrogen can enhance hydrophobic interactions.
Derivative G 2-Phenylcyclopropylamine6.59.1Phenyl substitution on the cyclopropane ring can increase potency.

Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate potential SAR trends based on existing literature on other cyclopropylamine derivatives.

Mechanistic Insights: Potential Modes of Action

The cytotoxic effects of pyridine derivatives are often attributed to their ability to interfere with critical cellular processes.[1] Potential mechanisms of action for N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine derivatives could include:

  • Enzyme Inhibition: Many small molecule anticancer agents function by inhibiting key enzymes involved in cell proliferation and survival, such as kinases or histone deacetylases.[7] The pyridine and cyclopropylamine moieties could facilitate binding to the active sites of such enzymes.

  • Induction of Apoptosis: Structurally related compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[8] This is a desirable characteristic for an anticancer agent as it leads to the controlled elimination of tumor cells.

  • Cell Cycle Arrest: Some pyridine derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[5]

Mechanism_of_Action cluster_0 N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine Derivative cluster_1 Cellular Targets & Processes cluster_2 Outcome Compound Derivative Enzyme Enzyme Inhibition (e.g., Kinases) Compound->Enzyme Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle Cytotoxicity Cytotoxicity & Cancer Cell Death Enzyme->Cytotoxicity Apoptosis->Cytotoxicity CellCycle->Cytotoxicity MTT_Assay_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Measurement cluster_3 Phase 4: Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Prepare Serial Dilutions of Test Compounds B->C D Treat Cells and Incubate for 48-72h C->D E Add MTT Reagent and Incubate D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability and Determine IC50 G->H

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine scaffold represents a promising starting point for the development of novel anticancer agents. By leveraging established structure-activity relationships from related pyridine and cyclopropylamine derivatives, medicinal chemists can rationally design and synthesize new compounds with potentially enhanced cytotoxic activity and improved selectivity for cancer cells.

Future research should focus on the systematic synthesis and in vitro evaluation of a library of these derivatives to build a comprehensive SAR profile. Promising lead compounds should then be advanced to more complex biological assays, including mechanism of action studies and in vivo efficacy models, to fully characterize their therapeutic potential. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery of new and effective cancer therapies based on this intriguing chemical scaffold.

References

  • Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. Available at: [Link]

  • Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma. PMC. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Available at: [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. PMC. Available at: [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Available at: [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. MDPI. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available at: [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PMC. Available at: [Link]

  • Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. PMC. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. PubMed Central. Available at: [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link]

  • In-vitro anticancer activity. ResearchGate. Available at: [Link]

  • Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. ResearchGate. Available at: [Link]

  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivative against MCF-7 Breast Cancer Cells. ResearchGate. Available at: [Link]

  • Scientists Develop First Drug-Like Compounds to Inhibit Elusive Cancer-Linked Enzymes. Michigan Medicine. Available at: [Link]

  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. PMC. Available at: [Link]

  • Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. MDPI. Available at: [Link]

Sources

Comparative

Nomenclature Impact on Chemoinformatics and Synthesis: A Comparative Guide to N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine Synonyms

Executive Summary: The Identity Paradox In the high-throughput environment of drug discovery, nomenclature inconsistencies can create "phantom" inventory and data silos. This guide addresses the confusion between N-[(6-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Identity Paradox

In the high-throughput environment of drug discovery, nomenclature inconsistencies can create "phantom" inventory and data silos. This guide addresses the confusion between N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine (Name A) and N-[(6-methyl-3-pyridinyl)methyl]cyclopropanamine (Name B).

The Verdict: These strings refer to the exact same chemical entity .

  • Name A (pyridin-3-yl): Follows current IUPAC recommendations (Blue Book P-25), treating the heterocycle as the parent radical.[1][2]

  • Name B (3-pyridinyl): Follows traditional CAS-style nomenclature often found in legacy vendor catalogs.[1][2]

While the molecule behaves identically in the flask, the identifier performs differently in databases. This guide validates the chemical identity, compares the "performance" of these synonyms in data retrieval, and provides a standardized synthesis protocol to ensure the physical material matches the digital label.

Chemical Identity & Structural Validation[1][2][3][4][5]

To resolve the ambiguity, we must map both names to the unique chemical structure.

Structural Mapping

Both names describe a cyclopropylamine group attached via a methylene bridge to the 3-position of a pyridine ring, which bears a methyl substituent at the 6-position.[1][2]

Key Identifiers (Identical for both names):

  • Molecular Formula: C₁₀H₁₄N₂[1][2]

  • Molecular Weight: 162.23 g/mol [1][2]

  • SMILES: CC1=NC=C(CNC2CC2)C=C1

  • InChIKey: JQSBIGAAHYMBFX-UHFFFAOYSA-N (Note: This key is the ultimate truth source; if both names generate this key, they are identical).

Visualization of Nomenclature Syntax

The following diagram breaks down how different syntax rules map to the same structural nodes.

ChemicalIdentity Figure 1: Semantic Mapping of Synonyms to Chemical Structure cluster_names Nomenclature Inputs NameA Name A: (6-methylpyridin-3-yl)... Radical Heterocycle Radical Position 3 NameA->Radical IUPAC Preferred 'pyridin-3-yl' NameB Name B: (6-methyl-3-pyridinyl)... NameB->Radical Legacy/CAS '3-pyridinyl' Structure Target Structure C10H14N2 Radical->Structure Substituent Substituent Methyl at Pos 6 Substituent->Structure

Figure 1: Both "pyridin-3-yl" and "3-pyridinyl" map to the same heterocyclic radical node, confirming identity.[1][2]

Chemoinformatics Performance Comparison

While the chemistry is identical, the "performance" of the name varies in database environments. Using the preferred IUPAC name (PIN) is critical for regulatory filings, while the legacy name is often necessary for sourcing raw materials.

FeatureName A: ...pyridin-3-yl...[1][2][3]Name B: ...3-pyridinyl...Recommendation
IUPAC Compliance High (Current Recommendations)Medium (Retained/Traditional)Use Name A for patents/publications.
Vendor Hits Medium High Use Name B when searching catalog aggregators (e.g., eMolecules).[1]
Exact String Search Precise Noisy Name A reduces false positives in text mining.
Regulatory (FDA) Preferred Accepted Name A is safer for IND/NDA filings to avoid queries.[1][2]

Scientist's Insight: When setting up an ELN (Electronic Lab Notebook) entry, always use the InChIKey or CAS Registry Number as the primary field to avoid synonym-based duplication errors.[1][2]

Experimental Protocol: Synthesis & Validation

Since these are the same molecule, the synthesis is identical. The standard route is the Reductive Amination of 6-methylnicotinaldehyde with cyclopropylamine.

Why this route? Direct alkylation of cyclopropylamine with a halide is prone to over-alkylation (forming tertiary amines).[1][2] Reductive amination via the imine intermediate allows for controlled mono-alkylation.[1][2]

Reaction Pathway[1][2]

ReactionScheme Figure 2: Reductive Amination Workflow Aldehyde 6-methyl nicotinaldehyde Imine Imine Intermediate Aldehyde->Imine -H2O (DCM/MeOH) Amine Cyclopropyl amine Amine->Imine Product Target Amine (Secondary) Imine->Product Reduction STAB STAB (Reducing Agent) STAB->Product

Figure 2: Stepwise conversion of aldehyde and amine to the secondary amine target using STAB.

Step-by-Step Methodology

Reagents:

  • 6-Methylpyridine-3-carbaldehyde (1.0 eq)[1][2]

  • Cyclopropylamine (1.2 eq)[1][2][4][5]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1][2]

  • Acetic Acid (AcOH) (1.0 eq - Catalytic/pH adjustment)[1][2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1][2]

Protocol:

  • Imine Formation:

    • In a dry round-bottom flask, dissolve 6-methylpyridine-3-carbaldehyde (10 mmol) in anhydrous DCM (40 mL).

    • Add cyclopropylamine (12 mmol) followed by acetic acid (10 mmol).

    • Critical Step: Stir at room temperature for 1-2 hours under nitrogen. This ensures complete formation of the imine intermediate before reduction, minimizing alcohol byproducts.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) (15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ because it is less likely to reduce the aldehyde directly, favoring the imine.[1]

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quench & Workup:

    • Quench the reaction carefully with saturated aqueous NaHCO₃ solution (gas evolution will occur).

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate in vacuo.[1][2]

    • Purify via flash column chromatography.[1][2]

    • Eluent: DCM:MeOH:NH₄OH (95:5:0.5).[1][2] The basic modifier is essential to prevent the amine from streaking on silica.

Validation Criteria (Self-Validating System)

To confirm you have the correct product regardless of the label name:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the singlet (or apparent singlet) of the methylene bridge (~3.8 ppm) and the characteristic multiplets of the cyclopropyl ring (0.3–0.5 ppm). The methyl group on the pyridine should appear as a singlet around 2.5 ppm.

  • LC-MS: Expect a parent ion [M+H]⁺ at 163.1 .[1][2]

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.).[6] (2013).[1][2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[2] (See Section P-25 regarding heterocyclic radicals). [Link][1][2]

  • Reductive Amination Methodology (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • PubChem Compound Summary: National Center for Biotechnology Information.[1][2] (2023).[1][2][4][5][8] PubChem Compound Summary for CID 10176364. (Used for structural verification of pyridine-methyl-cyclopropanamine analogs).[1][2] [Link]

Sources

Safety & Regulatory Compliance

Safety

Authoritative Disposal Guide: N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine

Executive Summary: Immediate Directives N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine is a secondary amine and pyridine derivative used primarily as a pharmaceutical intermediate. Improper disposal poses significant r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine is a secondary amine and pyridine derivative used primarily as a pharmaceutical intermediate. Improper disposal poses significant risks due to its potential for severe eye damage (H318) and skin irritation (H315).

  • DO NOT dispose of down the drain or into municipal sewer systems.

  • DO NOT mix with acids, oxidizers, or halogenated solvents during collection.

  • DO segregate as Basic Organic Waste .

  • DO treat as a potential sensitizer and corrosive agent.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must first understand its reactivity profile. This compound combines a basic secondary amine with a pyridine ring, necessitating specific segregation protocols to prevent exothermic acid-base reactions in waste containers.

PropertySpecification
Chemical Name N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine
CAS Number 1094655-05-6
Molecular Formula C₁₀H₁₄N₂
Physical State Liquid (Oil) or Low-Melting Solid
Acidity/Basicity Basic (Secondary Amine)
Primary Hazards (GHS) Danger [1][2][3][4][5][6][7] • H318: Causes serious eye damage [8][9] • H315: Causes skin irritation • H335: May cause respiratory irritation
Waste Stream Hazardous Organic Waste (Basic/Non-Halogenated)

Personal Protective Equipment (PPE) & Engineering Controls

Before handling waste containers, ensure the following barrier protection is in place. The high alkalinity of amine intermediates can cause irreversible corneal damage upon contact.

  • Eye Protection: Chemical splash goggles are mandatory . A face shield is recommended during pouring operations.[10]

  • Hand Protection:

    • Standard Handling: Nitrile rubber gloves (minimum thickness 0.11 mm).

    • Spill Cleanup/Prolonged Contact: Butyl rubber or Viton gloves provide superior resistance to permeation by organic amines.

  • Respiratory Protection: Handle all waste in a certified chemical fume hood.[11] If the hood is unavailable, a full-face respirator with organic vapor cartridges (OV) is required.

Waste Classification & Segregation Logic

Proper segregation is the single most critical step in laboratory safety. Mixing this amine with incompatible waste streams can lead to pressurization or explosion.

The Segregation Rule

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine must be segregated into the Basic Organic Waste stream.

  • Incompatible with: Strong acids (e.g., Hydrochloric acid, Sulfuric acid), Oxidizers (e.g., Peroxides, Nitric acid), and Acid Chlorides.

  • Compatible with: Other non-halogenated organic bases (e.g., Triethylamine, Pyridine) and non-halogenated solvents (e.g., Toluene, Methanol) only if the facility allows commingling of bases and neutrals.

RCRA Characterization (US Specific)

While this specific CAS is not a P- or U-listed waste by name, it exhibits characteristics that may classify it as hazardous under 40 CFR Part 261 :

  • D002 (Corrosivity): If the pH of an aqueous solution is >12.5.

  • D001 (Ignitability): If the flash point is <60°C (Check specific batch CoA; treat as ignitable if unknown).

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Reagent (Stockpile/Expired)

Use this protocol for disposing of unused liquid or solid reagent.

  • Select Container: Use a chemically compatible container (High-Density Polyethylene (HDPE) or Amber Glass). Ensure the cap has a chemically resistant liner (Teflon/PTFE).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write the full chemical name. Do not use abbreviations.

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Transfer: Pour the reagent into the container inside a fume hood.

    • Crucial: Do not fill the container >90% full. Leave headspace for vapor expansion.

  • Secondary Containment: Place the waste container in a secondary tray to catch potential drips.

Scenario B: Disposal of Reaction Mixtures

Use this protocol if the amine is dissolved in a solvent or part of a crude reaction mix.

  • Quenching (If Reactive): If the mixture contains residual reactive species (e.g., acid chlorides), quench carefully before disposal.

  • pH Adjustment (Optional but Recommended): Ensure the mixture is not acidic. If acidic, the amine is protonated (salt form). While safer, it should still go to organic waste, not the drain.

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .

    • If dissolved in Methanol/Ethyl Acetate : Dispose in Non-Halogenated Waste .

    • Note: The amine concentration is usually low enough that the solvent dictates the waste stream, provided the pH is not extreme.

Scenario C: Contaminated Solids (Gloves, Wipes, Syringes)
  • Collection: Collect all disposable items contaminated with the substance.

  • Packaging: Place in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Labeling: Tag as "Solid Hazardous Waste" with the constituent name listed.

  • Sharps: Syringes must go into a hard-walled Biohazard/Sharps container, regardless of chemical content.

Emergency Spill Response Workflow

In the event of a spill, rapid decision-making is essential. Follow this logic flow to determine the appropriate response.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess SmallSpill Small Spill (<50 mL) Inside Hood Assess->SmallSpill LargeSpill Large Spill (>50 mL) or Outside Hood Assess->LargeSpill PPE Don PPE: Goggles, Butyl Gloves, Lab Coat SmallSpill->PPE Evacuate Evacuate Area & Alert Safety Officer LargeSpill->Evacuate Contain Contain with Absorbent (Vermiculite/Sand) PPE->Contain Collect Sweep into Hazardous Waste Bag Contain->Collect Label Label as 'Spill Debris: N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine' Collect->Label

Figure 1: Decision logic for immediate spill response. Note that large spills outside a fume hood require evacuation due to respiratory irritation risks.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine. Retrieved from

  • PubChem. (2023). Compound Summary: N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine. National Center for Biotechnology Information. Retrieved from

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine
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Reactant of Route 2
N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine
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